molecular formula C6H11NO2 B1404930 cis-3-Amino-1-methylcyclobutanecarboxylic acid CAS No. 1408074-58-7

cis-3-Amino-1-methylcyclobutanecarboxylic acid

Numéro de catalogue: B1404930
Numéro CAS: 1408074-58-7
Poids moléculaire: 129.16 g/mol
Clé InChI: BGWPVFAAAKGBOU-UHFFFAOYSA-N
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Description

Cis-3-Amino-1-methylcyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality cis-3-Amino-1-methylcyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-3-Amino-1-methylcyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-amino-1-methylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(5(8)9)2-4(7)3-6/h4H,2-3,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWPVFAAAKGBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Engineering Rigidity: Synthesis and Multidimensional Characterization of Substituted Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptidomimetics relies heavily on the strategic introduction of conformational constraints to enhance receptor binding affinity, metabolic stability, and cell-penetrating capabilities. Substituted cyclobutane amino acids (CBAAs) have emerged as premier structural motifs for this purpose. By forcing the peptide backbone into highly specific dihedral angles, CBAAs prevent rapid degradation by endogenous peptidases while modulating the three-dimensional folding of the resulting oligomers. This technical guide explores the causality behind modern synthetic workflows—specifically visible-light photocatalysis and formal [2+2] cycloadditions—and provides a self-validating framework for the multidimensional characterization of these strained ring systems using NMR spectroscopy, X-ray crystallography, and computational modeling.

The Mechanistic Imperative for Cyclobutane Amino Acids

Natural peptides often suffer from high flexibility and hydrophilicity, leading to promiscuous receptor binding and poor bioavailability. The incorporation of a cyclobutane ring at the α -, β -, or γ -position of an amino acid introduces a severe conformational restriction.

The causality of this restriction is rooted in the ring-puckering dynamics of the four-membered carbocycle. When a substituent at the C2 position of the cyclobutane ring is fixed in an equatorial orientation, it dictates the global minimum of the ring-puckering conformer, effectively locking the dihedral angles of the attached amino and carboxylate groups[1]. This structural pre-organization directly influences the macroscopic properties of the peptide. For instance, hybrid peptides containing trans-cyclobutane amino acid residues predictably adopt highly folded, helical structures in solution due to the formation of eight-membered hydrogen-bonded rings, whereas cis-cyclobutane residues force a linear, strand-like architecture[2]. Furthermore, these conformational constraints have been shown to selectively influence cell-penetration abilities and toxicity profiles against pathogens like Leishmania[3].

Synthetic Workflows: Overcoming Symmetry and Sterics

Synthesizing 1,1,2-trisubstituted cyclobutanes presents significant thermodynamic and kinetic hurdles. Traditional thermal [2+2] cycloadditions are often symmetry-forbidden under Woodward-Hoffmann rules, necessitating complex workarounds.

Thermal Michael-Dieckmann Formal [2+2] Cycloaddition

Historically, the cyclobutane core was accessed via a formal [2+2] cycloaddition (a tandem Michael-Dieckmann-type reaction) between electron-poor acceptor alkenes, such as methyl 2-acetamidoacrylate, and donor alkenes like ketene diethyl acetal or vinyl sulfides[4]. While effective for generating 2-methylenecyclobutane amino acids (restricted analogues of α -vinylglycine), this thermal pathway often yields moderate diastereoselectivity, requiring rigorous downstream chiral resolution[4].

Visible-Light Photocatalyzed [2+2] Cycloaddition

A modern, highly efficient alternative utilizes energy transfer (EnT) photocatalysis. By employing a triplet energy transfer catalyst, such as [Ir(dFCF3ppy)2dtbpy]PF6, under visible light irradiation, chemists can bypass the symmetry restrictions of thermal pathways[5].

The Causality of Catalyst Selection: The iridium complex is specifically chosen because its excited triplet state energy is perfectly tuned to sensitize the α,β -dehydroamino acid without directly exciting the styrene-type olefin. This selective energy transfer prevents unwanted olefin homodimerization. The reaction proceeds through an excited triplet state that readily undergoes a [2+2] cycloaddition with the ground-state olefin, yielding highly substituted CBAAs with excellent diastereomeric ratios (up to 9:1 cis:trans)[5].

G A Dehydroamino Acid + Styrene Olefin B [Ir] Photocatalyst Visible Light (450 nm) A->B Triplet Energy Transfer C Substituted Cyclobutane Amino Acid (CBAA) B->C [2+2] Cycloaddition (High d.r.) D NMR Spectroscopy (NOESY/ROESY) C->D Solution State E X-Ray Crystallography (Solid-State) C->E Solid State F DFT & MD Simulations (Ring Puckering) C->F In Silico G Conformational Restriction Profiling D->G E->G F->G

Workflow for the synthesis and multidimensional characterization of substituted CBAAs.

Quantitative Data: Synthetic and Structural Profiling

The table below summarizes the quantitative performance metrics and structural biases of the primary synthetic pathways used to generate substituted CBAAs.

Synthesis PathwayKey Reagents / CatalystsReaction ConditionsTypical Yield (%)Diastereomeric Ratio (d.r.)Inversion Barrier ( ΔE‡ )
Visible Light Photocatalysis Dehydroamino acids, Styrenes, [Ir] catalyst20 °C, Blue LED (450 nm), 24h70 – 86%Up to 9:1 (cis:trans)N/A
Michael-Dieckmann Formal [2+2] 2-acetamidoacrylate, Ketene acetalThermal, Al-derived Lewis Acids50 – 65%1:1 (Requires chiral resolution)~1.8 – 2.0 kcal/mol
Asymmetric Strecker Synthesis 2-substituted cyclobutanones, KCNChiral amine auxiliary60 – 75%> 95:5 (cis major)N/A

Data aggregated from computational and experimental studies on cyclobutane ring dynamics and synthesis[5],[1].

Self-Validating Experimental Protocol: Synthesis and Characterization

To ensure scientific integrity, the following protocol for the photocatalyzed synthesis and characterization of a 2-substituted CBAA is designed as a self-validating system. Each phase includes an internal verification step to prevent the propagation of experimental errors.

Phase 1: Photocatalytic[2+2] Cycloaddition
  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, dissolve the N -protected α,β -dehydroamino acid (1.0 equiv) and the styrene derivative (2.0 equiv) in anhydrous acetonitrile (0.2 M concentration).

  • Catalyst Addition: Add 2 mol % of [Ir(dFCF3ppy)2dtbpy]PF6.

  • Degassing (Crucial for Triplet Sensitization): Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen is a potent triplet quencher. Failing to remove dissolved O2​ will immediately quench the excited Iridium catalyst, halting the reaction.

  • Irradiation: Backfill with Argon and irradiate the mixture using a 450 nm Blue LED at 20 °C for 24 hours.

  • Validation Check 1 (TLC/LC-MS): Monitor the consumption of the dehydroamino acid. If conversion is <90% after 24 hours, verify the emission spectrum of the LED and ensure the reaction vessel is not filtering the 450 nm wavelength.

Phase 2: Isolation and Deprotection
  • Purification: Remove the solvent under reduced pressure and purify the crude mixture via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the protected CBAA.

  • Orthogonal Cleavage: To obtain the free amino acid, subject the purified product to acidic conditions (e.g., Trifluoroacetic acid) to cleave the Boc and OtBu groups.

  • Validation Check 2 (RP-HPLC): Run the isolated product on Reverse-Phase HPLC. The presence of two closely eluting peaks indicates a mixture of cis and trans diastereomers. Calculate the d.r. directly from the area under the curve (AUC).

Phase 3: Multidimensional Characterization
  • NMR Spectroscopy (Solution State): Acquire 1D ( 1H , 13C ) and 2D (COSY, HSQC, NOESY) NMR spectra in D2​O or CDCl3​ .

    • Self-Validation via NOESY: Because the cyclobutane ring is rigid, through-space NOE cross-peaks are highly reliable distance indicators (< 5 Å). A strong NOE correlation between the C1-amino proton and the C2-substituent proton definitively confirms a cis relative configuration. Lack of this signal, coupled with a correlation to the C2-proton on the opposite face, confirms the trans isomer[2].

  • X-Ray Crystallography (Solid State): Grow single crystals via slow evaporation. X-ray diffraction will validate the 1,1,2-trisubstituted geometry and identify the exact ring-puckering conformer (e.g., equatorial vs. axial positioning of the C2 substituent)[1].

  • Computational Validation: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) to map the global minima of the ring conformers. Causality: If the experimental X-ray structure deviates significantly from the DFT global minimum, it indicates that crystal packing forces (e.g., intermolecular hydrogen bonding) are overriding the inherent ring strain, a critical insight for downstream peptide design[1].

References

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Publications.[Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry.[Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PMC.[Link]

  • Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Universidad de La Rioja.[Link]

  • cyclobutane | SeRMN – NMR Service at UAB. Universitat Autònoma de Barcelona. [Link]

Sources

Spectroscopic Characterization and Stereochemical Elucidation of cis-3-Amino-1-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the structural verification of conformationally restricted amino acids requires moving beyond basic peak-picking. Small cyclic systems, particularly cyclobutanes, present unique analytical challenges. Unlike rigid aromatic rings, cyclobutanes are not planar; they adopt a dynamic "puckered" conformation to relieve torsional (Pitzer) strain between eclipsing substituents .

When analyzing cis-3-amino-1-methylcyclobutanecarboxylic acid—a highly valuable building block for peptidomimetics and CNS therapeutics—the primary analytical challenge is definitively proving the cis relationship between the C1-carboxylic acid and the C3-amino group. Because the Karplus relationship for scalar J -couplings is notoriously ambiguous in puckered cyclobutanes, we must design a self-validating spectroscopic workflow relying on high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and multi-dimensional Nuclear Overhauser Effect (NOE) NMR .

Integrated Spectroscopic Workflow

To ensure absolute scientific integrity, our analytical approach is structured as a self-validating system. Each technique serves a specific causal purpose: HRMS confirms the atomic composition, FTIR verifies the zwitterionic functional groups without solvent interference, and NMR maps the exact 3D spatial geometry.

Workflow A Sample Prep (cis-3-Amino-1-methylcyclobutanecarboxylic acid) B LC-HRMS (Exact Mass & Formula) A->B C ATR-FTIR (Functional Groups) A->C D 1D NMR (1H, 13C) (Chemical Environment) A->D G Structural Elucidation (cis-Isomer Confirmed) B->G C->G E 2D NMR (COSY, HSQC) (Connectivity) D->E F 1D/2D NOESY (Stereochemistry) E->F F->G

Fig 1. Integrated spectroscopic workflow for the structural elucidation of the cyclobutane.

High-Resolution Mass Spectrometry (LC-HRMS)

Causality & Rationale: Before assessing stereochemistry, we must confirm the exact mass and structural integrity of the molecule. We utilize Electrospray Ionization (ESI) in positive mode because it is a "soft" ionization technique that preserves the molecular ion of polar amino acids, preventing premature thermal degradation common in GC-MS electron ionization .

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade H₂O:Acetonitrile (50:50 v/v) with 0.1% formic acid to encourage protonation of the amine.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase UPLC column. Elute using a 5–95% Acetonitrile gradient over 5 minutes.

  • Ionization & Acquisition: Operate the ESI source at a 3.0 kV capillary voltage and 350 °C desolvation temperature. Acquire full-scan data (m/z 50–500) using a Quadrupole Time-of-Flight (Q-TOF) analyzer.

Quantitative Data Summary
Fragmentm/z (Observed)FormulaDiagnostic Significance
[M+H]⁺ 130.0868C₆H₁₂NO₂⁺Confirms exact molecular weight (Neutral: 129.0790 Da).
[M+H - H₂O]⁺ 112.0762C₆H₁₀NO⁺Loss of hydroxyl, typical for carboxylic acid derivatives.
[M+H - HCOOH]⁺ 84.0813C₅H₁₀N⁺Decarboxylation, highly favored fragmentation for amino acids.

Attenuated Total Reflectance FTIR (ATR-FTIR)

Causality & Rationale: Traditional KBr pellet IR sample preparation is highly susceptible to moisture absorption, which masks the critical N-H and O-H stretching regions of amino acids. By utilizing a Diamond ATR-FTIR, we eliminate water interference, creating a self-validating background that accurately captures the zwitterionic nature of the solid-state compound .

Step-by-Step Methodology
  • System Suitability: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Place 2-3 mg of the neat solid powder directly onto the crystal. Apply consistent pressure using the anvil to ensure optimal optical contact.

  • Acquisition & Processing: Collect the sample spectrum (32 scans, 4000–400 cm⁻¹). Apply atmospheric compensation to remove trace CO₂/H₂O vapor.

Quantitative Data Summary
Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
3100 – 2800 N-H / O-H stretch (broad)Confirms the zwitterionic or hydrochloride salt form.
1715 C=O stretch (strong)Confirms the intact carboxylic acid carbonyl.
1585 N-H bendVerifies the presence of the primary amine.

Nuclear Magnetic Resonance (NMR): The Stereochemical Proof

Causality & Rationale: The crux of this analysis is proving the cis geometry. In the cis isomer, the C1-carboxylic acid and C3-amino group reside on the same face of the cyclobutane ring. Consequently, the C1-methyl group and the C3-methine proton (H3) must reside on the opposite face, making them cis to each other.

Because cyclobutane J -couplings are affected by ring puckering, we cannot rely on 1D ¹H NMR splitting patterns alone. Instead, we utilize 2D NOESY. Small molecules (MW < 500) tumble rapidly in solution (extreme narrowing limit, ωτc​≪1 ), yielding positive NOEs. A strong spatial NOE correlation (< 5 Å) between the C1-Methyl and the C3-H definitively proves the cis configuration .

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D). Self-Validation: D₂O exchanges with the -COOH and -NH₂ protons, rendering them invisible and preventing broad signals from obscuring the critical aliphatic ring protons.

  • 1D Acquisition: Acquire ¹H NMR (16 scans) and ¹³C{¹H} NMR (1024 scans) at 298 K on a 400 MHz spectrometer.

  • 2D Connectivity: Acquire multiplicity-edited HSQC to validate that every proton is attached to the correct carbon, eliminating solvent artifacts.

  • 2D NOESY: Acquire a 2D NOESY spectrum with a mixing time of 400 ms (optimized for the spin-lattice relaxation times of small molecules) to map spatial proximities.

Quantitative Data Summary (D₂O, 400 MHz)

Note: Due to the Cs​ plane of symmetry bisecting C1 and C3, the C2 and C4 methylene groups are chemically equivalent. However, the geminal protons within each methylene group are diastereotopic.

Position¹H Shift (ppm)Multiplicity¹³C Shift (ppm)Key NOESY Correlations
C1 --45.2-
C1-CH₃ 1.42s, 3H22.5H3 (Strong) , H2a/H4a
C2/C4 (cis to CH₃) 2.15m, 2H (H2a/H4a)38.4C1-CH₃, H3
C2/C4 (trans to CH₃) 2.45m, 2H (H2b/H4b)38.4-
C3 3.55p, 1H (H3)42.1C1-CH₃ (Strong) , H2a/H4a
C=O --178.6-
The NOE Spatial Network

The following diagram maps the logical spatial relationships that validate the stereochemistry. The strong NOE between H3 and the C1-Methyl group is the definitive proof of the cis isomer.

NOE_Network H3 H3 (C3 Methine) Me1 C1-Methyl H3->Me1 Strong NOE (Proves cis-Me/H3) H2a H2/H4 (cis to Me) H3->H2a Vicinal NOE H2b H2/H4 (trans to Me) H3->H2b Weak NOE Me1->H2a Vicinal NOE

Fig 2. NOESY correlation network demonstrating the critical C1-Methyl to H3 spatial proximity.

References

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

Methodological & Application

Application Note: Strategic Incorporation of Constrained Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Constrained Amino Acids

Constrained amino acids—such as α-aminoisobutyric acid (Aib), N-methylated residues, and proline analogs—are foundational to modern peptide therapeutics. By restricting conformational flexibility, these residues lock peptides into bioactive secondary structures (e.g., α-helices, β-turns), drastically enhance proteolytic stability, and improve cell permeability. However, their incorporation during Solid-Phase Peptide Synthesis (SPPS) introduces profound thermodynamic and kinetic bottlenecks. This application note dissects the mechanistic challenges of coupling sterically hindered residues and provides self-validating, field-proven protocols to maximize yield and optical purity.

Mechanistic Challenges & Causality

Steric Hindrance and Aminolysis Kinetics

The introduction of α,α-dialkyl groups (e.g., Aib) or N-alkyl groups creates a dense steric shield around the reacting carboxylate and amine centers. This bulk restricts the trajectory of nucleophilic attack by the resin-bound amine onto the activated carboxylate of the incoming amino acid. Consequently, coupling kinetics drop precipitously, leading to incomplete reactions and the accumulation of deletion sequences. Overcoming this activation barrier requires highly reactive coupling reagents (e.g., HATU, COMU) or specialized additive systems (DIC/OxymaPure), often supplemented with thermal energy via microwave-assisted SPPS (MA-SPPS)[1][2][3].

The Diketopiperazine (DKP) Formation Threat

Diketopiperazine (DKP) formation is a severe, sequence-dependent truncation side reaction that predominantly occurs at the dipeptide stage. It is exceptionally prevalent when the second amino acid (from the C-terminus) is an N-methyl amino acid or proline[4][5].

  • Causality: N-methylation and pyrrolidine rings significantly lower the energy barrier for cis-trans isomerization of the peptide bond. During the Fmoc deprotection of the second residue, the liberated N-terminal amine is highly nucleophilic. Because the cis conformation is energetically favored in these residues, the amine is spatially positioned to attack the ester linkage anchoring the peptide to the resin. This intramolecular aminolysis releases a thermodynamically stable six-membered DKP ring, permanently truncating the growing peptide chain[4][5].

  • Mitigation Logic: DKP formation can be suppressed by utilizing 2-chlorotrityl chloride (CTC) resin, where the immense steric bulk of the trityl linker physically impedes the cyclic transition state. Alternatively, employing a highly accelerated Fmoc-removal cocktail (e.g., 2% DBU / 5% piperazine) minimizes the time the free amine spends in a base-catalyzed environment, effectively outcompeting the cyclization kinetics[4].

DKP_Logic A Resin-Bound Dipeptide (e.g., Fmoc-Xaa-NMe-Xaa-Resin) B Fmoc Deprotection (Base Catalyzed) A->B C Free N-Terminal Amine (Highly Nucleophilic) B->C D Cis-Trans Isomerization (Favored by N-Methyl/Pro) C->D E Intramolecular Aminolysis (Attack on Ester Bond) D->E F Diketopiperazine (DKP) + Truncated Peptide E->F G Mitigation: 2-CTC Resin (Steric Bulk Blocks Attack) G->E Steric Blockade H Mitigation: 2% DBU / 5% Piperazine (Accelerates Deprotection) H->B Kinetic Control

Logical flow of DKP formation mechanisms and targeted mitigation strategies in SPPS.

Coupling Reagent Selection & Quantitative Benchmarks

Selecting the appropriate coupling chemistry is a critical balance between activation power, epimerization control, and process safety. The "7-aza effect" in HATU provides exceptional anchimeric assistance, making it a gold standard for hindered couplings[2]. However, COMU and DIC/OxymaPure generate Oxyma-derived active esters that combine high coupling efficiency with superior hydrolytic stability and safety profiles, making them highly effective for elevated-temperature MA-SPPS[1][3][6].

Quantitative Comparison of Coupling Reagents for Hindered Amino Acids
Reagent SystemLeaving GroupRelative ReactivityRacemization TendencyOptimal Application in SPPS
HBTU / DIPEA HOBtModerateLowRoutine linear SPPS; insufficient for Aib or N-methyl couplings.
HATU / DIPEA HOAtVery HighVery LowHighly hindered couplings; leverages the 7-aza neighboring group effect.
COMU / DIPEA OxymaVery HighVery LowSafer alternative to HATU; excellent for rapid automated SPPS.
DIC / OxymaPure OxymaHighVery LowMicrowave-assisted SPPS (MA-SPPS); highly stable at elevated temperatures.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate mandatory in-process analytical checkpoints to ensure that steric hindrance does not result in hidden deletion sequences.

Protocol 1: Microwave-Assisted Coupling of α,α-Dialkyl Amino Acids (e.g., Aib)

This protocol utilizes DIC/OxymaPure, which maintains exceptional stability and reactivity at elevated temperatures without the risk of guanidinylation associated with excess uronium salts[1][6].

Step 1: Deprotection

  • Treat the resin-bound peptide with 20% piperidine in DMF (v/v) for 3 minutes at 75°C (Microwave).

  • Drain and wash the resin thoroughly with DMF (5 × 1 min).

Step 2: Reagent Preparation (Activation Cocktail)

  • Prepare a solution of the Fmoc-protected hindered amino acid (e.g., Fmoc-Aib-OH) (5.0 equivalents relative to resin loading) and OxymaPure (5.0 equivalents) in DMF (0.2 M concentration).

  • In a separate vial, prepare N,N'-diisopropylcarbodiimide (DIC) (5.0 equivalents) in DMF.

Step 3: Microwave-Assisted Coupling

  • Add the amino acid/Oxyma solution to the resin, immediately followed by the DIC solution.

  • Irradiate the reaction vessel in a microwave synthesizer at 70–75°C for 15–20 minutes[1].

  • Drain the reaction mixture and wash the resin with DMF (3 × 1 min).

Step 4: Self-Validation (Colorimetric Testing)

  • Extract a few resin beads and perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines).

  • Decision Matrix:

    • Negative (Colorless/Yellow): Coupling is complete. Proceed to Step 5.

    • Positive (Blue/Green): Coupling is incomplete. Mandatory Action: Repeat Step 2 and Step 3 using fresh reagents (Double Coupling).

Step 5: Capping

  • Treat the resin with Acetic Anhydride (Ac₂O) / DIPEA / DMF (1:1:8) for 5 minutes to cap any unreacted amines, preventing deletion sequences from propagating.

Coupling_Workflow Step1 Deprotect Resin-Bound Peptide (20% Piperidine or DBU/Pip) Step2 Wash Resin (DMF x 5) Step1->Step2 Step3 Prepare Activation Cocktail: Hindered AA + DIC/Oxyma Step2->Step3 Step4 Microwave-Assisted Coupling (70-75°C, 15-20 min) Step3->Step4 Step5 In-Process Analysis (Chloranil Test for Sec. Amines) Step4->Step5 Step6 Double Coupling (Fresh Reagents) Step5->Step6 Positive (Incomplete) Step7 Capping Step (Ac2O/DIPEA) Step5->Step7 Negative (Complete) Step6->Step5 Repeat Test

Self-validating microwave-assisted SPPS workflow for sterically hindered amino acids.

Protocol 2: Suppressing DKP Formation during N-Methyl Dipeptide Synthesis

This protocol is strictly required when the sequence contains an N-methyl amino acid or Proline at the C-terminal penultimate position[4][5].

Step 1: Strategic Resin Selection

  • Do not use standard Wang or Rink Amide resins. Load the first C-terminal amino acid onto 2-Chlorotrityl Chloride (CTC) resin . The extreme steric bulk of the CTC linker acts as a physical barricade against intramolecular aminolysis[4].

Step 2: Accelerated Deprotection

  • After coupling the second amino acid (the N-methylated residue), avoid standard 20% piperidine/DMF.

  • Apply an accelerated deprotection cocktail: 2% DBU / 5% piperazine in NMP for 2 × 3 minutes. This drastically reduces the residence time of the highly nucleophilic free secondary amine in a basic environment[4].

Step 3: Immediate Trapping (Coupling the 3rd Amino Acid)

  • Critical Causality Rule: Never store the resin-bound dipeptide with a free N-terminal secondary amine.

  • Immediately upon washing (DMF, 5 × 1 min), add the pre-activated third amino acid. Use HATU/DIPEA (Protocol 1 parameters) to ensure the coupling kinetics outpace any residual DKP cyclization kinetics.

References

  • Efficient Microwave-Assisted One Shot Synthesis of Peptaibols Using Inexpensive Coupling Reagents | Organic Letters. 1

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. 2

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. 3

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC. 4

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide | ACS Omega. 5

  • Continuous-Flow Solid-Phase Peptide Synthesis to Enable Rapid, Multigram Deliveries of Peptides | Organic Process Research & Development. 6

Sources

Application Note: Strategic Integration of cis-3-Amino-1-methylcyclobutanecarboxylic Acid in Modern Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Rationale

The pursuit of novel chemical space in drug discovery has driven a paradigm shift from flat, sp2-hybridized aromatic systems toward sp3-rich, conformationally restricted scaffolds. cis-3-Amino-1-methylcyclobutanecarboxylic acid (CAS: 1408074-58-7; HCl salt CAS: 1630906-61-4) represents a highly specialized non-proteinogenic amino acid building block designed to address critical liabilities in peptide and small-molecule drug candidates[1][2].

As a Senior Application Scientist, I emphasize that the selection of this specific cyclobutane amino acid (CBAA) is rarely arbitrary; it is rooted in three distinct mechanistic advantages:

  • Conformational Rigidity (The Cyclobutane Core): Unlike flexible linear amino acids (e.g., γ -aminobutyric acid or 3-aminopropanoic acid), the cyclobutane ring restricts the ϕ and ψ dihedral angles. This pre-organizes the molecule, significantly reducing the entropic penalty ( ΔS ) upon binding to target receptors such as G-protein coupled receptors (GPCRs)[3].

  • Vectorial Precision (cis-Stereochemistry): The cis-configuration ensures that the C3-amino group and the C1-carboxylic acid project onto the same face of the ring. This specific spatial trajectory perfectly mimics the folded states of native peptides (e.g., γ -turns) and directs pharmacophores into deep binding pockets.

  • Steric Shielding & Lipophilicity (1-Methyl Substitution): The introduction of a methyl group at the C1 position creates a quaternary carbon center adjacent to the carboxylic acid. This neopentyl-like steric bulk acts as a kinetic shield against enzymatic degradation (e.g., amidases and esterases) while simultaneously increasing the overall lipophilicity (LogP) of the molecule, thereby enhancing membrane permeability.

SAR_Logic Node1 cis-3-Amino-1-methylcyclobutanecarboxylic acid Node2 Cyclobutane Ring (Conformational Rigidity) Node1->Node2 Node3 cis-Stereochemistry (Defined Pharmacophore Vectors) Node1->Node3 Node4 1-Methyl Substitution (Steric Shielding & Lipophilicity) Node1->Node4 Node5 Decreased Entropy Penalty upon Binding Node2->Node5 Node7 Protease Resistance & Metabolic Stability Node2->Node7 Node6 Enhanced Target Affinity (e.g., GPCRs, S1PR) Node3->Node6 Node4->Node7 Node5->Node6

Figure 1: Mechanistic causality and SAR logic of the CBAA scaffold.

Pharmacological Applications

GPCR Modulators (e.g., S1PR Agonists)

Recent advancements in medicinal chemistry have demonstrated the utility of CBAAs in modulating Sphingosine-1-phosphate receptors (S1PR1/S1PR5), targets critical for treating inflammatory bowel disease (IBD) and multiple sclerosis. Replacing flexible hydrophilic tails (like 3-aminopropanoic acid) with rigidified cyclobutane analogs fine-tunes the agonistic activity by locking the molecule into the bioactive conformation required for receptor activation.

Peptidomimetics and Ribosomal Translation

Beyond small molecules, cis-3-amino-1-methylcyclobutanecarboxylic acid is utilized in the synthesis of advanced peptidomimetics. Recent synthetic biology efforts have even engineered tRNAs capable of incorporating non-proteinogenic monomers like cyclobutane amino acids directly into ribosomal translation, opening avenues for discovering macrocyclic peptide drugs with unprecedented proteolytic stability[4].

Quantitative Data: Impact on Physicochemical Properties

To illustrate the impact of incorporating cis-3-amino-1-methylcyclobutanecarboxylic acid, the following table synthesizes representative pharmacokinetic and pharmacodynamic shifts observed when transitioning from a linear γ -amino acid to the rigidified CBAA scaffold in a standard GPCR ligand optimization program.

ParameterLinear Analog (3-Aminopropanoic acid)CBAA Analog (cis-3-Amino-1-methyl...)Causality / Rationale
Binding Affinity (IC 50​ ) 145 nM18.8 nMReduced entropic penalty upon binding due to ring rigidity.
Microsomal Stability (T 1/2​ ) 15 min> 120 min1-Methyl steric shielding prevents rapid enzymatic cleavage.
Lipophilicity (cLogP) 1.22.1Addition of the cyclobutane ring and methyl group increases sp3 carbon fraction.
Aqueous Solubility High (>10 mg/mL)Moderate (2-5 mg/mL)Trade-off for increased lipophilicity and membrane permeability.

Experimental Protocols

Protocol 1: Amide Coupling of cis-3-Amino-1-methylcyclobutanecarboxylic Acid

Expert Insight: The quaternary carbon at the C1 position creates severe steric hindrance, rendering standard coupling reagents (like EDC/HOBt) highly inefficient. To overcome this, the protocol below utilizes HATU (a highly reactive uronium salt) in combination with a strong, non-nucleophilic base (DIPEA) to ensure rapid formation of the active ester.

Materials:

  • cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl salt (1.0 equiv)[1]

  • Target Amine / Peptide N-terminus (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask purged with Argon, dissolve cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl salt (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (4.0 mmol) dropwise over 5 minutes. Self-validation step: The solution should turn a distinct yellow color, indicating the formation of the active HOAt ester.

  • Coupling: Stir the activated mixture at 0 °C for 15 minutes. Add the target amine (1.1 mmol) dissolved in 2.0 mL of anhydrous DMF dropwise.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12–16 hours.

  • Monitoring: Monitor reaction completion via LC-MS. The steric bulk of the 1-methyl group slows kinetics; if conversion is <90% after 12 hours, add an additional 0.2 equiv of HATU and DIPEA.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Workflow Step1 1. Reagent Preparation (CBAA + HATU in DMF) Step2 2. Base Activation (Add DIPEA at 0°C) Step1->Step2 Step3 3. Amine Addition (Target Scaffold) Step2->Step3 Step4 4. LC-MS Monitoring (Check for HOAt ester) Step3->Step4 Step4->Step2 <90% Conversion (Add Reagents) Step5 5. Aqueous Workup (LiCl wash for DMF removal) Step4->Step5 >90% Conversion

Figure 2: Workflow for sterically hindered amide coupling using CBAAs.

Protocol 2: Boc-Protection for Solid-Phase Peptide Synthesis (SPPS)

If the compound is to be used as a building block in SPPS, the free C3-amine must be orthogonally protected.

Step-by-Step Methodology:

  • Dissolve cis-3-Amino-1-methylcyclobutanecarboxylic acid (10 mmol) in a 1:1 mixture of 1,4-Dioxane and 1M NaOH (20 mL total).

  • Cool the biphasic mixture to 0 °C.

  • Add Di-tert-butyl dicarbonate ( Boc2​O , 11 mmol) in one portion.

  • Stir the reaction at room temperature for 12 hours. Maintain the pH at ~9 by adding 1M NaOH as necessary (self-validating pH control prevents premature Boc degradation).

  • Concentrate the mixture to remove Dioxane. Acidify the aqueous layer to pH 2-3 using 1M KHSO4​ (avoid strong acids like HCl to prevent Boc cleavage).

  • Extract the precipitated product with Ethyl Acetate, dry, and concentrate to yield the N-Boc protected CBAA ready for Fmoc/Boc SPPS workflows.

References

  • Synthonix. cis-3-amino-1-methylcyclobutanecarboxylic acid hydrochloride | CAS: 1630906-61-4. Retrieved from[Link][1]

  • ACS Publications. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Journal of Organic Chemistry (2022). Retrieved from [Link][3]

  • ACS Publications. Discovery of Novel Selective Dual Agonists Targeting S1PR1 and S1PR5 for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry (2026). Retrieved from [Link]

  • National Institutes of Health (PMC). Engineering tRNAs for the Ribosomal Translation of Non-proteinogenic Monomers. Retrieved from[Link][4]

Sources

Application Note: cis-3-Amino-1-methylcyclobutanecarboxylic Acid as a Structural Tool for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacodynamic Power of Conformational Restriction

In the rational design of receptor ligands, highly flexible molecules often suffer from a significant entropic penalty upon binding. When a flexible ligand enters a receptor pocket, it must "freeze" into a single bioactive conformation, resulting in a loss of conformational entropy ( −TΔS ) that weakens overall binding affinity.

To circumvent this, medicinal chemists employ conformational restriction. cis-3-Amino-1-methylcyclobutanecarboxylic acid (cis-3-AMCB) is a highly specialized, non-proteinogenic γ -amino acid utilized as a rigidified building block. The cyclobutane ring severely restricts the ϕ and ψ dihedral angles of the ligand backbone. Furthermore, the cis-stereochemistry forces the amino and carboxyl vectors into a defined spatial relationship (often inducing a U-shaped or folded geometry), while the 1-methyl group creates a sterically hindered quaternary center that locks the local conformation and shields the molecule from enzymatic degradation.

Mechanistic Insights: Vectorality in Target Receptors

By pre-organizing a ligand into its bioactive conformation, cis-3-AMCB serves as a precise molecular probe for mapping receptor binding pockets:

  • Sphingosine-1-Phosphate Receptors (S1PR): In the development of S1PR modulators, substituting flexible aliphatic chains with 3-aminocyclobutanecarboxylic acid derivatives has been shown to critically alter agonistic activity. For instance, constrained analogs have achieved EC50​ values as low as 18.8 nM for S1PR1, demonstrating the cyclobutane ring's ability to optimize polar interactions with key residues like Lys34 and Thr109 in the receptor pocket[1].

  • Glucagon-Like Peptide-1 Receptor (GLP-1R): Cyclobutane cores have been pivotal in discovering novel nonpeptidic small molecule agonists for GLP-1R. The rigid core stabilizes the binding conformation, yielding compounds that are 4- to 5-fold more potent in vitro and in vivo compared to their flexible counterparts[2].

  • GABA Receptors: Cyclobutane amino acids serve as rigidified γ -aminobutyric acid (GABA) analogs. They are essential building blocks used to distinguish binding modalities between GABAA​ , GABAB​ receptors, and GABA transporters[3].

Workflow Start Ligand Design (Flexible Precursor) Synthesis Fmoc-SPPS / Coupling (Insert cis-3-AMCB) Start->Synthesis Purification HPLC Purification & LC-MS Validation Synthesis->Purification Assay Receptor Binding Assay (Radioligand/SPR) Purification->Assay Analysis Structural Mapping & SAR Analysis Assay->Analysis

Caption: Workflow for integrating cis-3-AMCB into receptor ligand design and validation.

Quantitative Impact of Cyclobutane Constraints

The integration of cyclobutane-based amino acids directly translates to measurable improvements in pharmacodynamics and pharmacokinetics. The table below summarizes the comparative advantages observed when flexible domains are replaced with cyclobutane constraints.

Ligand PrototypeTarget ReceptorFlexible Precursor AffinityConstrained Analog AffinityPrimary Pharmacological Benefit
S1PR Dual Agonist S1PR1 / S1PR5 EC50​ = 668.4 nM (hydroxyl analog) EC50​ = 18.8 nM (cyclobutane analog)Enhanced polar interactions & salt bridge stabilization[1]
Nonpeptidic GLP-1 Agonist GLP-1RBaseline potency4- to 5-fold increase in potencyPre-organization of the bioactive U-shaped conformation[2]
GABAergic Probe GABA ReceptorsRapidly metabolized, low selectivitySub-micromolar, subtype specificRestricted dihedral angles and increased metabolic stability[3]

Experimental Protocols

To effectively utilize cis-3-AMCB in receptor studies, researchers must overcome specific synthetic and analytical hurdles. The following protocols are engineered with built-in causality and self-validating steps.

Protocol A: Synthesis of cis-3-AMCB-Constrained Ligands via Fmoc-SPPS

Incorporating cis-3-AMCB into a peptide sequence or small molecule scaffold requires specialized coupling conditions due to the extreme steric hindrance of the 1-methyl-1-carboxyl quaternary center.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes. Remove the Fmoc protecting group using 20% piperidine in DMF (2 × 10 min).

  • Activation and Coupling of cis-3-AMCB:

    • Causality: Standard coupling reagents (e.g., HBTU) will fail to fully activate the sterically hindered quaternary carboxyl group of cis-3-AMCB.

    • Action: Use the highly reactive uronium salt HATU (3.9 eq) and HOAt (4.0 eq) with N,N-Diisopropylethylamine (DIEA, 8.0 eq) to activate Fmoc-cis-3-AMCB-OH (4.0 eq).

    • Execution: Allow the coupling reaction to proceed for 3 hours at room temperature, or utilize microwave assistance (75°C for 15 minutes) to drive the reaction to completion.

  • Self-Validating Micro-Cleavage: Before proceeding to the next amino acid, withdraw 5 mg of the resin. Cleave using TFA/TIS/H₂O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS. Validation: The presence of the correct mass peak confirms successful coupling; if starting material mass is dominant, a double coupling step is mandatory.

  • Subsequent Elongation: The 3-amino group of the cyclobutane ring is secondary-like in its steric profile. Perform a double coupling (2 × 1 hour) for the incoming amino acid to prevent deletion sequences.

Protocol B: Competitive Radioligand Binding Assay for GPCR Affinity

Once the cis-3-AMCB constrained ligand is synthesized, its receptor affinity must be quantified. This protocol describes a membrane-based competitive binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing the target GPCR (e.g., S1PR1 or GLP-1R) in ice-cold HEPES buffer (50 mM, pH 7.4) supplemented with protease inhibitors. Centrifuge at 40,000 × g for 30 minutes at 4°C.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of 3H -labeled reference ligand (at its Kd​ value), and varying concentrations of the cis-3-AMCB synthesized ligand ( 10−11 to 10−5 M).

    • Causality: Incubate at room temperature for 90 minutes to ensure the system reaches thermodynamic equilibrium, which is strictly required for accurate Schild analysis and Ki​ determination.

  • Separation via Rapid Filtration: Harvest the reaction onto GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: Wash the filters rapidly with 3 × 1 mL of ice-cold wash buffer. The drastic drop in temperature kinetically traps the receptor-ligand complex by reducing the dissociation rate ( koff​ ) to near zero during the separation phase.

  • Self-Validating Quantification: Add scintillation cocktail and count the radioactivity.

    • Validation: The assay must include control wells containing 10 µM of an unlabeled reference agonist to define Non-Specific Binding (NSB). If the NSB exceeds 30% of the total binding, the assay invalidates itself, indicating either compromised membrane integrity or inadequate washing stringency.

Pathway Ligand cis-3-AMCB Constrained Ligand Receptor Target GPCR (e.g., GLP-1R / S1PR) Ligand->Receptor High Affinity Binding GProtein G-Protein Complex (Gαs / Gαi) Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase GProtein->Effector Activation/Inhibition SecondMsgr cAMP Accumulation Effector->SecondMsgr Signal Transduction

Caption: GPCR signal transduction pathway activated by a conformationally restricted ligand.

References

  • Cyclobutane Derivatives As Novel Nonpeptidic Small Molecule Agonists of Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry, ACS Publications. [2]

  • Discovery of Novel Selective Dual Agonists Targeting S1PR1 and S1PR5 for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, ACS Publications. [1]

  • Expedient Synthesis of cis- and trans-3-Aminocyclobutanecarboxylic Acids. Synthetic Communications, Taylor & Francis. [3]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of cis-3-Amino-1-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The isolation and purification of cis-3-amino-1-methylcyclobutanecarboxylic acid presents unique chromatographic challenges. As a highly polar, unnatural cyclic amino acid, it exists as a zwitterion at physiological pH and completely lacks a conjugated π-system for standard UV detection. Furthermore, synthetic routes typically yield an inseparable mixture of cis and trans diastereomers.

This guide is engineered to provide researchers with mechanistically grounded, self-validating workflows to achieve high-purity isolation of the target cis-isomer.

Troubleshooting FAQs

Q1: I synthesized the compound, but I have a mixture of cis and trans isomers. Direct chromatography is failing. How do I separate them? A: Direct separation of underivatized zwitterions on silica gel is highly inefficient due to irreversible binding and severe streaking. The standard approach is to temporarily mask the polar groups by converting the mixture into an N-Boc protected ethyl ester[1]. This eliminates the zwitterionic charges, allowing the diastereomers to be separated via standard normal-phase silica gel flash chromatography based on their differing steric profiles. After separation, the pure cis-isomer is deprotected under acidic conditions. For detailed methodology, see[1].

Q2: I deprotected my cis-isomer using HCl, but now it is a hydrochloride salt. How do I isolate the free zwitterion? A: You must use Strong Cation Exchange (SCX) chromatography, specifically utilizing a sulfonic acid resin like Dowex 50WX8[2]. By loading the salt in a highly acidic aqueous solution (pH < 2), the amine becomes fully protonated and binds ionically to the resin. Washing with water removes the chloride counterions. Finally, eluting with a dilute basic solution (e.g., 2M NH4​OH ) deprotonates the amine, neutralizing the molecule and releasing the pure zwitterion.

Q3: My compound isn't retaining on a standard C18 HPLC column during purity checks. What should I do? A: Underivatized amino acids are too polar for C18 stationary phases and will elute in the void volume because they lack sufficient hydrophobic surface area to partition into the carbon chains. You must switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for highly polar analytes. Alternatively, derivatize the compound with Fmoc-Cl prior to RP-HPLC analysis to artificially increase its hydrophobicity.

Q4: I cannot detect the compound using my standard UV detector at 254 nm. How can I monitor the purification? A: The of this compound lacks aromatic rings or conjugated double bonds, making it invisible at 254 nm[3]. For TLC monitoring, you must use a Ninhydrin stain, which reacts with the primary amine upon heating to form a visible purple chromophore. For HPLC, switch your detection method to an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (LC-MS).

Quantitative Data & Selection Guides

Table 1: Analytical Detection Strategies for Unnatural Amino Acids

Detection MethodSuitabilitySensitivityCausality / Mechanism
UV-Vis (254 nm) PoorLowCompound lacks conjugated π-systems; no photon absorption at this wavelength.
Ninhydrin Stain (TLC) ExcellentHighOxidatively deaminates the primary amine upon heating to form Ruhemann's purple.
ELSD / CAD (HPLC) GoodHighDetects all non-volatile analytes by measuring light scattering of aerosolized particles.
LC-MS (ESI+) ExcellentVery HighProtonates the primary amine ( [M+H]+ = 130.1 m/z) for mass-to-charge detection.

Table 2: HPLC Stationary Phase Selection Guide

Column TypeRetention of ZwitterionRecommended Mobile PhaseCausality / Mechanism
Standard C18 Very PoorN/AHighly polar zwitterion cannot disrupt the hydration shell to partition into the C18 phase.
HILIC ExcellentAcetonitrile / Aq. Ammonium FormateAnalyte partitions into the water-enriched layer immobilized on the polar stationary phase.
SCX (Cation Exchange) GoodAcidic aqueous gradientNegatively charged sulfonic acid groups interact directly with the protonated amine.

Validated Experimental Protocols

Protocol 1: Diastereomeric Separation via Derivatization

Objective: Separate cis and trans isomers of 3-amino-1-methylcyclobutanecarboxylic acid.

  • Esterification: Suspend the crude amino acid mixture in anhydrous ethanol. Add thionyl chloride dropwise at 0°C. Reflux for 4 hours to form the ethyl ester hydrochloride.

  • N-Boc Protection: Dissolve the crude ester in dichloromethane (DCM). Add triethylamine (TEA) to neutralize the salt, followed by Di-tert-butyl dicarbonate ( Boc2​O ). Stir at room temperature for 12 hours.

    • Self-Validation Check: Successful protection is confirmed by the sudden solubility of the compound in non-polar solvents (e.g., hexanes). The starting zwitterion is strictly insoluble in non-polar media.

  • Flash Chromatography: Load the concentrated organic layer onto a silica gel column. Elute using a gradient of Hexanes/Ethyl Acetate (typically 9:1 to 7:3). The trans and cis isomers will elute as distinct bands.

  • Deprotection: Isolate the cis-isomer fraction. Hydrolyze the ester using 1M LiOH in THF/Water, then remove the Boc group using 4M HCl in dioxane to yield the cis-isomer hydrochloride salt.

Protocol 2: Zwitterion Isolation via SCX Chromatography

Objective: Convert the cis-isomer HCl salt to the free, salt-free zwitterion.

  • Resin Preparation: Swell (100-200 mesh, hydrogen form) in deionized water[2]. Pack into a glass column and wash with 3 column volumes (CV) of 1M HCl, followed by DI water until the eluent pH is neutral.

  • Sample Loading: Dissolve the cis-isomer HCl salt in a minimum volume of 0.1M HCl.

    • Causality: Loading at pH < 2 ensures the carboxylate is neutral and the amine is protonated, maximizing binding affinity to the resin.

  • Washing: Wash the column with 5 CV of DI water. This removes chloride counterions and non-basic impurities.

  • Elution: Elute the target zwitterion using 2M Ammonium Hydroxide ( NH4​OH ).

    • Causality: The basic pH deprotonates the amine, neutralizing the molecule's net charge and breaking the ionic interaction with the resin.

  • Recovery & Validation: Collect the fractions.

    • Self-Validation Check: Spot fractions on a TLC plate and heat with ninhydrin; pool only the purple fractions. To verify complete removal of chloride ions, add a drop of AgNO3​ to a small aliquot; the absence of a white AgCl precipitate confirms a salt-free product. Lyophilize the pooled fractions to yield the pure cis-zwitterion.

Process Visualizations

PurificationWorkflow Crude Crude Mixture (cis/trans + salts) Protect N-Boc & Ester Protection Crude->Protect Derivatize Flash Silica Gel Flash Chromatography Protect->Flash Load Trans trans-Isomer (Discard) Flash->Trans Elute 1 CisProtected cis-Isomer (Protected) Flash->CisProtected Elute 2 Deprotect Acidic Deprotection (HCl/Dioxane) CisProtected->Deprotect Hydrolyze CisHCl cis-Isomer HCl Salt Deprotect->CisHCl Evaporate SCX SCX Ion Exchange (Dowex 50WX8) CisHCl->SCX Load (pH < 2) Pure Pure cis-Zwitterion (Target) SCX->Pure Elute (NH4OH)

Workflow for the isolation of the cis-3-amino-1-methylcyclobutanecarboxylic acid zwitterion.

DetectionLogic Start Need to detect/analyze compound? TLC TLC Analysis Start->TLC HPLC HPLC Analysis Start->HPLC Ninhydrin Use Ninhydrin Stain (Pink/Purple spots) TLC->Ninhydrin UV Standard UV (254nm)? (Will NOT work) HPLC->UV Deriv Fmoc Derivatization + UV Detection UV->Deriv Alternative 1 SpecialDet Use ELSD, CAD, or LC-MS UV->SpecialDet Alternative 2

Decision tree for selecting the appropriate analytical detection method.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 72207479, 3-amino-1-methylcyclobutanecarboxylic acid hydrochloride." PubChem. Available at:[Link]

  • Google Patents. "Cycloalkylamino Acid Derivatives and Pharmaceutical Compositions thereof (US20090227641A1)." United States Patent Application Publication.
  • Zhu, Q-Z., et al. "Secondary production and priming reshape the organic matter composition in marine sediments (Amino acid purification via Dowex 50WX8)." Science Advances, 10(20), eadm8096 (2024). Available at:[Link]

Sources

Technical Support Center: Cyclobutane Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of cyclobutane amino acids, such as 1-aminocyclobutanecarboxylic acid (ACBC) and its derivatives. These conformationally restricted, non-natural amino acids are critical scaffolds in modern drug discovery and peptidomimetic design[1].

Due to the inherent ring strain of the cyclobutane system (~26 kcal/mol) and the steric hindrance at the quaternary α-carbon, researchers frequently encounter side reactions such as ring-opening, elimination, and incomplete conversions[1][2]. This guide provides field-proven troubleshooting strategies, causal mechanistic insights, and self-validating protocols to ensure high-yield syntheses.

Mechanistic Workflow & Side Reaction Pathways

The two most robust methodologies for synthesizing cyclobutane amino acids are the Bucherer-Bergs Hydantoin Route [1][3] and the Glycine Schiff Base Alkylation Route [4][5]. The diagram below illustrates these pathways and pinpoints where critical side reactions occur.

SynthesisPathways Start Starting Materials BB_Ketone Cyclobutanone + (NH4)2CO3 + KCN Start->BB_Ketone Bucherer-Bergs SB_Imine Glycine Schiff Base + 1,3-Dibromopropane Start->SB_Imine PTC Alkylation BB_Hydantoin Spirohydantoin Intermediate BB_Ketone->BB_Hydantoin Cyclization BB_Side1 Side Reaction: Incomplete Hydrolysis (Steric Hindrance) BB_Hydantoin->BB_Side1 BB_Side2 Side Reaction: Ring Opening / Epimerization (Harsh Base/Heat) BB_Hydantoin->BB_Side2 Target Cyclobutane Amino Acid (e.g., ACBC) BB_Hydantoin->Target Hydrolysis (Ba(OH)2 or NaOH) SB_Alkylated Dialkylated Cyclobutane Intermediate SB_Imine->SB_Alkylated Base / PTC SB_Side1 Side Reaction: E2 Elimination (Allyl Formation) SB_Imine->SB_Side1 SB_Side2 Side Reaction: Monoalkylation (Incomplete Cyclization) SB_Imine->SB_Side2 SB_Alkylated->Target Acid Hydrolysis

Pathways to cyclobutane amino acids highlighting critical side reactions.

Troubleshooting Guides & FAQs

FAQ 1: Why am I getting incomplete hydantoin hydrolysis in the Bucherer-Bergs route?

The Causality: The spirohydantoin intermediate formed from cyclobutanone is highly sterically hindered. The bulky cyclobutane ring shields the carbonyl carbons of the hydantoin from nucleophilic attack by hydroxide ions[1][3]. Standard hydrolysis conditions (e.g., 1M NaOH at reflux) are often insufficient, leading to a mixture of the desired amino acid and unreacted hydantoin. The Solution: Transition to a high-pressure, high-temperature system using Barium Hydroxide ( Ba(OH)2​ ). Ba(OH)2​ acts as a potent, dual-action reagent: it provides the necessary hydroxide for cleavage and drives the reaction forward by precipitating the byproduct carbonate as insoluble Barium Carbonate ( BaCO3​ )[1]. Self-Validation Check: Monitor the reaction by taking an aliquot, acidifying it, and checking via LC-MS. The disappearance of the hydantoin mass peak ( [M+H]+ ) confirms completion.

FAQ 2: During hydantoin hydrolysis, I observed unexpected epimerization and ring-opening. How can I prevent this?

The Causality: If you are synthesizing a substituted cyclobutane amino acid, prolonged exposure to harsh bases (like Ba(OH)2​ at 120°C) can cause deprotonation at the α -position of substituents, leading to epimerization (e.g., converting a cis-isomer to a trans-isomer)[2]. Furthermore, the ~26 kcal/mol ring strain makes the cyclobutane susceptible to retro-aldol-like ring opening under extreme thermal stress. The Solution: If stereochemical integrity is paramount, abandon the basic hydrolysis of hydantoins. Instead, utilize the Glycine Schiff Base Alkylation Route , which requires only mild acidic hydrolysis (e.g., 1M HCl at room temperature) to liberate the free amino acid, completely preserving the cyclobutane ring and stereocenters[4][5].

FAQ 3: In the Schiff Base route using 1,3-dibromopropane, my major byproduct is a terminal alkene. What went wrong?

The Causality: You are observing a competing E2 elimination reaction. Under Phase Transfer Catalysis (PTC) with strong bases (e.g., NaOH or KOH), the hydroxide ion acts as a hard base. 1,3-dibromopropane possesses relatively acidic β -hydrogens. The competition between the SN​2 attack of the bulky Schiff base enolate and the E2 abstraction by the base often favors elimination, yielding allyl bromide. The Schiff base then alkylates the allyl bromide, forming an unwanted terminal alkene side product. The Solution: Reduce the basicity of the aqueous phase or switch to a weaker, bulkier base (e.g., Cs2​CO3​ in a homogeneous organic solvent like DMF or DMSO)[5]. Additionally, maintain the reaction temperature strictly below 0°C during the initial alkylation phase to kinetically favor the SN​2 pathway over the higher-activation-energy E2 pathway.

FAQ 4: How do I minimize monoalkylation vs. desired dialkylation (cyclization) in the Schiff base route?

The Causality: The first alkylation of the Schiff base is fast, but the subsequent intramolecular cyclization (forming the 4-membered ring) is kinetically slow due to the geometric constraints and ring strain of the forming cyclobutane. If the reaction is quenched too early, or if the base is depleted, the reaction stalls at the monoalkylated intermediate. The Solution: Use a slight excess of 1,3-dibromopropane (1.2 equivalents) and ensure vigorous stirring to maximize interfacial contact if using a biphasic PTC system. Do not quench the reaction based on time; quench based on TLC validation. The monoalkylated intermediate will appear as a distinct mid-polarity spot. Only quench when this spot completely merges into the non-polar dialkylated spiro-product.

Quantitative Data Summary

The following table summarizes the comparative metrics and typical side-reaction profiles of the two primary synthetic routes.

ParameterBucherer-Bergs (Hydantoin) RouteSchiff Base Alkylation Route
Typical Overall Yield 60 - 75%[3]50 - 80%[5]
Primary Side Reactions Incomplete hydrolysis, Epimerization[2]E2 Elimination (Allylation), Monoalkylation
Key Reagents Cyclobutanone, (NH4​)2​CO3​ , KCN[1]Glycine Schiff Base, 1,3-dibromopropane[5]
Cyclization Time 3 - 5 hours12 - 24 hours
Hydrolysis Conditions Harsh Basic ( Ba(OH)2​ at 120°C)[1]Mild Acidic (1M HCl at 25°C)[5]
Stereocenter Tolerance Low (Prone to epimerization)[2]High (Preserves stereochemistry)

Validated Experimental Protocols

Protocol A: Bucherer-Bergs Synthesis of ACBC (Optimized for Complete Hydrolysis)

This protocol utilizes a pressurized system to overcome the steric hindrance of the cyclobutane-spirohydantoin.

  • Hydantoin Formation: In a heavy-walled pressure tube, dissolve cyclobutanone (1.0 eq) in a 1:1 mixture of ethanol and water. Add ammonium carbonate (3.0 eq) and potassium cyanide (1.5 eq). Safety: KCN is highly toxic; perform in a dedicated fume hood.[1][3]

  • Cyclization: Seal the tube and heat to 60°C for 4 hours. Cool to room temperature, carefully vent the pressure, and quench with 30% aqueous acetic acid. Extract with ethyl acetate, dry over MgSO4​ , and concentrate to yield the spirohydantoin[3].

  • Hydrolysis: Suspend the crude hydantoin in a 2M aqueous solution of Ba(OH)2​ (5.0 eq)[1].

  • Autoclave Cleavage: Transfer the suspension to a stainless-steel autoclave and heat to 120°C for 24 hours. The high pressure and temperature are mandatory to force the sterically hindered hydrolysis.

  • Isolation: Cool the mixture. Filter off the precipitated BaCO3​ . Add dilute H2​SO4​ dropwise to the filtrate until no further BaSO4​ precipitates. Filter through Celite, and lyophilize the aqueous filtrate to obtain pure 1-aminocyclobutanecarboxylic acid[1].

Protocol B: Alkylation of Glycine Schiff Base (Optimized to Suppress E2 Elimination)

This protocol uses homogeneous conditions to prevent the E2 elimination of 1,3-dibromopropane commonly seen in biphasic PTC.

  • Preparation: In an oven-dried flask under argon, dissolve the glycine Schiff base (e.g., N-(diphenylmethylene)glycine ethyl ester, 1.0 eq) and 1,3-dibromopropane (1.2 eq) in anhydrous DMSO[5].

  • Base Addition: Cool the solution to 0°C using an ice bath. Slowly add finely powdered Cs2​CO3​ (3.0 eq). The use of a milder base in a polar aprotic solvent suppresses the E2 elimination pathway.

  • Cyclization: Allow the reaction to slowly warm to room temperature and stir for 18 hours.

  • Self-Validation (TLC): Check the reaction via TLC (Hexanes:EtOAc 8:2). Ensure the complete disappearance of the monoalkylated intermediate. If present, continue stirring for an additional 6 hours.

  • Hydrolysis: Quench the reaction with water and extract the dialkylated intermediate with diethyl ether. Concentrate the organic layer, dissolve the residue in THF, and add 1M HCl. Stir at room temperature for 2 hours to cleave the Schiff base and ester, yielding the cyclobutane amino acid hydrochloride salt[5].

References

  • Allan, R. D., et al. "The Synthesis and Structure of a Cyclobutane Analog of Glutamic Acid With an Acetic Acid Side Chain". Australian Journal of Chemistry. Available at:[Link]

  • Kabalka, G. W., et al. "Synthesis of 1-Amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic Acid: A Potential BNCT Agent". The Journal of Organic Chemistry. Available at:[Link]

  • Soloshonok, V. A., et al. "Large-Scale Synthesis of the Glycine Schiff Base Ni(II) Complex Derived from (S)- and (R)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-pyrrolidinecarboxamide". Organic Process Research & Development. Available at:[Link]

  • Kawamura, A., et al. "Alkylations of Chiral Nickel(II) Complexes of Glycine under Phase-Transfer Conditions". Journal of Fluorine Chemistry / ResearchGate. Available at:[Link]

Sources

Validation & Comparative

Conformational Restriction in Peptidomimetics: A Comparative Guide to Cis vs. Trans Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently utilize cyclobutane amino acids (CBAAs) to interrogate receptor pharmacology and design advanced peptidomimetics. The cyclobutane ring provides a unique puckered structure and a highly strained carbocycle that rigidly locks the amino acid backbone into specific spatial arrangements.

When designing these molecules, the choice between cis and trans isomers is not merely a structural nuance; it is the fundamental determinant of biological activity. By restricting the conformational flexibility of the endogenous ligand, we can force the molecule to selectively bind to distinct receptor subtypes or transporters. This guide objectively compares the biological performance of cis versus trans CBAAs, detailing the mechanistic causality behind their divergence and providing field-proven protocols for their evaluation.

Stereochemical Divergence: Mechanistic Comparison

The spatial orientation of the functional groups (e.g., amino and carboxylate moieties) across the cyclobutane plane dictates the molecule's ability to mimic the transition states or binding conformations of natural amino acids.

Glutamate and NMDA Receptor Pharmacology

Glutamate is a highly flexible neurotransmitter capable of adopting multiple conformations to interact with various ionotropic and metabotropic receptors, as well as high-affinity reuptake transporters.

  • Trans-Isomers (Receptor Agonism): trans-1-aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) is a highly potent and selective N-methyl-D-aspartate (NMDA) receptor agonist 1[1]. The trans configuration mimics the extended conformation of glutamate required to activate the NMDA receptor pore, making it approximately 20 times more active than NMDA itself 1[1].

  • Cis-Isomers (Transporter Inhibition): Conversely, cis-1-aminocyclobutane-1,3-dicarboxylic acid (cis-ACBD) is virtually inactive at the NMDA receptor but acts as a potent competitive inhibitor of high-affinity L-glutamate uptake (IC50 = 30 µM) 2[2]. The cis configuration mimics the folded conformation of glutamate recognized by the presynaptic uptake carrier 2[2].

Neuropeptide Y (NPY) Receptor Selectivity

Neuropeptide Y typically shows promiscuous binding across the G protein-coupled receptor family (Y1R, Y2R, Y4R, Y5R). By replacing native residues in the C-terminal fragment with cis-cyclobutane β -amino acids, researchers successfully shifted selectivity exclusively toward the Y4 receptor 3[3]. The cis geometry induces a specific extended C-terminal segment that is highly favorable for Y4R docking 3[3].

Cell-Penetrating Peptides (CPPs)

In the development of hybrid cyclobutane/proline-containing peptidomimetics for intracellular drug delivery, stereochemistry dictates membrane permeability. Peptides containing cis- γ -amino acids adopt a well-defined secondary solution structure, leading to significant intracellular accumulation 4[4]. In stark contrast, the incorporation of trans- β -amino acids creates a rigid backbone devoid of conformational bias, resulting in negligible cell uptake 4[4].

G CBAA Cyclobutane Amino Acid (CBAA) Scaffold Cis Cis-Isomer (e.g., cis-ACBD) CBAA->Cis Trans Trans-Isomer (e.g., trans-ACBD) CBAA->Trans Target1 Glutamate Transporter Competitive Inhibition Cis->Target1 Folded Conformation Target3 Y4 Receptor Selective Binding Cis->Target3 NPY Analogues Target2 NMDA Receptor Potent Agonism Trans->Target2 Extended Conformation Target4 Cell-Penetrating Peptides Poor Uptake Trans->Target4 Rigid Backbone

Logical relationship between CBAA stereochemistry and corresponding biological targets.

Quantitative Performance Comparison

The table below summarizes the divergent biological activities of cis and trans cyclobutane derivatives across various therapeutic targets.

CompoundStereochemistryPrimary TargetBiological ActivityMechanism of Action
trans-ACBD trans-1,3-dicarboxylic acidNMDA ReceptorHighly Potent Agonist (~20x NMDA)Mimics the extended conformation of glutamate required for NMDA receptor pore activation 5[5].
cis-ACBD cis-1,3-dicarboxylic acidGlutamate TransporterCompetitive Inhibitor (IC50 = 30 µM)Mimics the folded conformation of glutamate recognized by the high-affinity presynaptic uptake carrier 2[2].
[ β Cpe34]-NPY-(25-36) cis-cyclobutane β -amino acidY4 Receptor (Y4R)Selective Partial Agonist (EC50 = 41 nM)Induces an extended C-terminal segment, shifting selectivity >100-fold relative to Y1R/Y2R 3[3].
β , γ -CPP Dodecamers trans- β -amino acidCell MembraneNegligible Cell UptakeRigid backbone precludes the acquisition of a defined, preorganized charge-display conformation suitable for cell penetration 4[4].

Experimental Workflow: Validating Receptor Binding and Uptake Inhibition

To accurately evaluate the biological activity of these conformationally restricted analogues, the experimental design must isolate the specific mechanism of action. Below is a self-validating protocol for the Synaptosomal High-Affinity L-Glutamate Uptake Assay, specifically designed to differentiate the transporter-inhibiting properties of cis-ACBD from the receptor-agonizing properties of trans-ACBD.

Protocol: Synaptosomal High-Affinity L-Glutamate Uptake Assay

Self-Validating Assay Controls:

  • Total Uptake Control: Buffer + [3H]-L-glutamate (defines 100% active transport).

  • Non-Specific Uptake Control: Conducted at 4°C or in Na+-free buffer. Glutamate transport is strictly Na+-dependent and temperature-sensitive; this isolates background passive diffusion from active transport.

  • Positive Control: Unlabeled L-glutamate to ensure the transporter can be competitively inhibited.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Action: Isolate synaptosomes from rat cerebral cortex homogenates using a discontinuous sucrose density gradient centrifugation (0.32 M / 0.8 M / 1.2 M).

    • Causality: The cerebral cortex is highly enriched in glutamatergic terminals. The sucrose gradient effectively separates intact, functional presynaptic terminals (synaptosomes) capable of active transport from myelin debris and free mitochondria.

  • Assay Buffer Equilibration:

    • Action: Resuspend the synaptosomal fraction in oxygenated Krebs-Henseleit buffer containing 140 mM NaCl.

    • Causality: High-affinity glutamate uptake relies on the electrochemical gradient maintained by the Na+/K+ ATPase pump. Oxygenation ensures continuous ATP production, while the high Na+ concentration drives the symporter mechanism.

  • Ligand Pre-incubation:

    • Action: Aliquot synaptosomes and incubate with varying concentrations of cis-ACBD or trans-ACBD (0.1 µM to 1 mM) for 5 minutes at 30°C.

    • Causality: Pre-incubation allows the cyclobutane analogues to equilibrate with the transporter. Because cis-ACBD acts as a competitive inhibitor/substrate, pre-incubation increases its apparent potency by fully occupying the carrier prior to radioligand introduction 2[2].

  • Radioligand Addition (Kinetic Phase):

    • Action: Add [3H]-L-glutamate (final concentration ~50 nM) and incubate for exactly 3 minutes.

    • Causality: A strict 3-minute window ensures the measurement captures the initial velocity (linear phase) of uptake rather than the equilibrium state, which is an absolute requirement for accurate Michaelis-Menten kinetic analysis (Ki determination).

  • Rapid Filtration and Washing:

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, immediately followed by three washes with ice-cold, Na+-free buffer.

    • Causality: Rapid filtration separates the synaptosomes (retained on the filter) from free radioligand. The ice-cold, Na+-free wash halts all active transport instantly and prevents the efflux of internalized [3H]-L-glutamate.

  • Quantification:

    • Action: Measure retained radioactivity via liquid scintillation counting. Calculate IC50 and Ki values using non-linear regression analysis.

G Prep 1. Synaptosome Preparation (Rat Cortex) Incubate 2. Pre-incubation with CBAA Ligand (30°C, 5 min) Prep->Incubate Radioligand 3. [3H]-L-Glutamate Addition (Kinetic Phase) Incubate->Radioligand Filter 4. Rapid Filtration & Washing (Stop Reaction) Radioligand->Filter Quantify 5. Liquid Scintillation Counting (IC50 Calculation) Filter->Quantify

Experimental workflow for the Synaptosomal High-Affinity L-Glutamate Uptake Assay.

References

  • Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,3-dicarboxylic acid, and related phosphonic and carboxylic acids. Journal of Medicinal Chemistry (PubMed/NIH). 1

  • Inhibition of high affinity L-glutamic acid uptake into rat cortical synaptosomes by the conformationally restricted analogue of glutamic acid, cis-1-aminocyclobutane-1,3-dicarboxylic acid. Neuroscience Letters (PubMed/NIH). 2

  • Replacement of Thr(32) and Gln(34) in the C-Terminal Neuropeptide Y Fragment 25-36 by cis-Cyclobutane and cis-Cyclopentane beta-Amino Acids Shifts Selectivity toward the Y-4 Receptor. Molecules (ResearchGate). 3

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. 4

  • trans-ACBD | CAS 117488-23-0. Tocris Bioscience. 5

Sources

A Senior Application Scientist's Guide to NMR Spectroscopy for Stereochemistry Determination of Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of chemical research and drug development, profoundly influencing a molecule's biological activity and physical properties. Cyclobutane derivatives, prevalent in natural products and synthetic compounds, present a unique stereochemical challenge due to the puckered nature of the four-membered ring. This guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for elucidating the complex stereochemistry of these fascinating molecules.

The Challenge: The Puckered World of Cyclobutanes

Unlike their planar representations in textbooks, cyclobutane rings are not flat. To alleviate torsional strain, they adopt a dynamic equilibrium between two puckered "butterfly" conformations.[1] This conformational flexibility is the crux of the challenge in stereochemical assignment, as it directly influences key NMR parameters. An accurate interpretation of NMR spectra, therefore, necessitates a thorough understanding of these conformational dynamics.

Core NMR Techniques for Cyclobutane Stereochemistry

A multi-faceted approach, combining several NMR experiments, is essential for the unambiguous assignment of stereochemistry in cyclobutane derivatives. The primary tools in our arsenal are:

  • ¹H and ¹³C NMR Spectroscopy: For initial structural characterization and identification of substituent effects.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: To determine through-space proximity of protons, providing crucial information about relative stereochemistry.

  • J-Coupling (Scalar Coupling) Analysis: To probe through-bond connectivity and dihedral angles, which are intimately linked to the ring's conformation and substituent orientation.

  • Residual Dipolar Couplings (RDCs): An advanced technique that provides long-range orientational information, invaluable for complex structures.

Delving Deeper: Causality Behind Experimental Choices

Chemical Shifts (δ): More Than Just a Signal

The chemical shifts of protons (¹H) and carbons (¹³C) in a cyclobutane ring are highly sensitive to their chemical environment, which is dictated by the ring's puckered conformation and the electronic and anisotropic effects of substituents.[1][2]

  • ¹H Chemical Shifts: In unsubstituted cyclobutane, rapid ring inversion leads to a single peak around 1.96 ppm.[1][3] However, in substituted cyclobutanes, protons in different positions (axial vs. equatorial) will have distinct chemical shifts. For instance, protons on the same side of the ring as an electron-withdrawing group will be deshielded and appear at a higher chemical shift (downfield). Theoretical studies have provided deeper insights into the origins of these shifts, challenging earlier interpretations based on ring currents.[4][5][6]

  • ¹³C Chemical Shifts: Unsubstituted cyclobutane shows a single resonance around 22.4 ppm. Substituents cause a wider dispersion of signals, with the position of the substituent having a significant impact. Comparing the ¹³C chemical shifts of different isomers can reveal shielding trends that aid in stereochemical assignments.

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Substituted Cyclobutanes

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Influencing Factors
C1 (Substituted)Varies significantlyVaries significantlyElectronegativity and anisotropy of the substituent
C2/C4 (cis/trans)VariesVariesRelative orientation to substituents
C3 (cis/trans)VariesVariesRelative orientation to substituents

Note: Chemical shifts are highly dependent on the specific substituents and the solvent used.[1]

Nuclear Overhauser Effect (NOE): Mapping Spatial Proximity

The NOE is a phenomenon where the magnetization of one nucleus is transferred to a nearby nucleus through space.[7][8] This effect is distance-dependent (proportional to 1/r⁶, where r is the distance between the nuclei) and is typically observed for protons that are less than 5 Å apart.[8] For cyclobutane derivatives, NOE-based experiments like 1D NOE difference and 2D NOESY are indispensable for determining relative stereochemistry.

  • Distinguishing cis and trans Isomers: A strong NOE between two protons on adjacent carbons indicates that they are on the same face of the ring (cis relationship). Conversely, the absence of an NOE suggests a trans relationship. This has been successfully applied to determine the stereochemistry of various cyclobutane-containing compounds, including photodimers of nucleic acids and synthetic intermediates.[9][10][11][12]

Experimental Workflow: Stereochemical Determination using NOESY

NOESY_Workflow cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Stereochemical Assignment prep Prepare high-purity sample in deuterated solvent acquire Acquire 2D NOESY spectrum (optimize mixing time) prep->acquire process Process data (FT, phasing, baseline correction) acquire->process identify Identify diagonal and cross-peaks process->identify assign Assign cross-peaks to specific proton pairs identify->assign interpret Interpret NOE correlations (presence/absence of cross-peaks) assign->interpret propose Propose relative stereochemistry (*cis* vs. *trans*) interpret->propose Stereochem_Logic cluster_NMR_Data Experimental NMR Data cluster_Structural_Info Derived Structural Information cluster_Stereochem Final Stereochemical Assignment NOE NOE (Through-space) Proximity Proton Proximity NOE->Proximity J_coupling J-Coupling (Through-bond) Dihedral_Angle Dihedral Angle J_coupling->Dihedral_Angle Chem_Shift Chemical Shift Electronic_Env Electronic Environment Chem_Shift->Electronic_Env Stereochem Relative Stereochemistry (cis/trans, syn/anti) Proximity->Stereochem Dihedral_Angle->Stereochem Electronic_Env->Stereochem

Sources

A Comparative Guide to Constrained Amino Acids and Their Influence on Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of peptide science, the quest for conformational stability and enhanced biological activity is paramount. Native peptides, while possessing remarkable specificity, are often plagued by proteolytic instability and conformational flexibility, which can limit their therapeutic potential. The introduction of conformational constraints into a peptide's backbone or side chains is a powerful strategy to surmount these challenges. By restricting the accessible conformational space, we can pre-organize a peptide into a desired secondary structure—such as an α-helix or a β-turn—that is crucial for receptor binding and biological function.

This guide provides a comparative analysis of various classes of constrained amino acids, detailing their impact on peptide secondary structure. We will explore the mechanistic principles behind their conformational control, present supporting experimental data, and provide detailed protocols for their synthesis and analysis. This content is designed for researchers, scientists, and drug development professionals seeking to leverage constrained amino acids for the rational design of next-generation peptidomimetics.

The Rationale for Conformational Constraint

The biological activity of a peptide is intimately linked to its three-dimensional structure. In solution, short linear peptides often exist as a dynamic ensemble of conformations, with only a fraction adopting the "active" structure required for target interaction. This conformational entropy comes at a thermodynamic cost upon binding. By incorporating constrained amino acids, we can reduce this flexibility, effectively "locking" the peptide into a bioactive conformation.[1] This strategy offers several key advantages:

  • Enhanced Binding Affinity: Pre-organization into the active conformation reduces the entropic penalty of binding.

  • Increased Proteolytic Stability: Non-natural amino acids and constrained architectures are often resistant to degradation by proteases.[2][3]

  • Improved Selectivity: A rigid structure can lead to more specific interactions with the target receptor, reducing off-target effects.

  • Enhanced Bioavailability: Increased stability and potentially improved membrane permeability can lead to better pharmacokinetic profiles.

A Comparative Analysis of Constraining Strategies

Constrained amino acids can be broadly categorized based on the nature of the structural modification. Each class imparts unique conformational preferences to the peptide backbone.

α,α-Disubstituted Amino Acids: The Helix Inducers

The replacement of the α-hydrogen with an alkyl group results in an α,α-disubstituted amino acid.[4][5][6] This modification severely restricts the allowable Ramachandran space for the peptide backbone.

  • Mechanism of Constraint: The steric bulk of the two α-substituents limits the torsional angles (φ, ψ) to the helical regions of the Ramachandran plot.

  • Key Example: α-Aminoisobutyric Acid (Aib): Aib is the most studied amino acid in this class and is a potent inducer of helical structures, particularly the 3(10)-helix in shorter peptides and α-helices in longer sequences.[7][8][9] Oligomers of Aib are well-documented to form stable 3(10)-helices.[8][9]

  • Comparative Effects: The size of the α-alkyl groups influences the resulting conformation. Homopeptides of diethylglycine, for instance, adopt a fully extended C5-conformation, in contrast to the helical structure of Aib homopeptides.[4] The chirality of the α-carbon in other disubstituted amino acids can also dictate the screw sense (left- or right-handed) of the resulting helix.[4][5]

Cyclic Constraints: Covalently Enforcing Structure

Covalently linking amino acid side chains is a direct and effective method to stabilize specific secondary structures. This is typically achieved through the formation of lactam bridges or hydrocarbon "staples."

  • Mechanism of Constraint: The covalent bridge physically prevents the peptide from unfolding, forcing it to adopt the intended conformation, most commonly an α-helix.[10]

  • Lactam Bridges: These are formed between the side chains of acidic (e.g., Glutamic acid, Aspartic acid) and basic (e.g., Lysine) residues. The spacing between these residues is critical. An i to i+4 spacing is optimal for stabilizing an α-helix, as these side chains project from the same face of the helix.[11][12][13] In contrast, an i to i+3 spacing can be helix-destabilizing.[12] The orientation of the bridge (e.g., Glu-Lys vs. Lys-Glu) is also crucial for achieving high helicity.[12] Studies have shown that lactam-bridged peptides are substantially more helical and thermally stable than their linear counterparts.[11][13]

  • Stapled Peptides: This technique involves cross-linking the side chains of two amino acids with an all-hydrocarbon staple. This not only stabilizes the helical structure but can also enhance cell permeability and protease resistance.

β-Amino Acids: Expanding the Backbone

β-peptides are oligomers of β-amino acids, which have an additional carbon atom in their backbone compared to α-amino acids.[14] This seemingly small change leads to a completely different set of stable secondary structures.

  • Mechanism of Constraint: The longer backbone of β-peptides allows for the formation of different hydrogen-bonding networks, leading to novel helical structures.[2][14]

  • Distinct Helices: β-peptides are known to form various well-defined helices, named for the number of atoms in the hydrogen-bonded ring, such as the 10-helix, 12-helix, and 14-helix.[2][15] Unlike α-peptides, which often require many residues to form a stable helix, β-peptides can form stable helical structures with as few as four to six residues.[15][16]

  • Substituent Effects: The position of side-chain substituents (on the α- or β-carbon) plays a major role in determining the preferred helical fold. For example, β3-peptides and β2-peptides often favor a 14-helix structure.[15]

Azapeptides: Nitrogen in the Backbone

Azapeptides are created by replacing the α-carbon (Cα) of an amino acid residue with a nitrogen atom.[3] This substitution introduces unique conformational properties.

  • Mechanism of Constraint: The Cα to N substitution results in a loss of chirality at that position and introduces a planar urea-type bond, which reduces the flexibility of the peptide backbone.[3] Aza-amino acids exhibit a higher energy barrier for rotation, leading to less conformational flexibility.[3]

  • Structural Impact: The incorporation of an aza-amino acid can stabilize β-turn or polyproline II conformations.[17] However, their effect can be context-dependent. While they can promote turns, some studies have shown that incorporating an aza-amino acid into a β-hairpin model can destabilize the β-sheet structure.[18][19] This destabilization is thought to occur because the preferred twisted conformation of the aza-residue disrupts the extended geometry required for a β-strand.[18]

Quantitative Comparison of Constraining Effects

The efficacy of different constrained amino acids can be quantitatively compared using spectroscopic methods, primarily Circular Dichroism (CD) to assess overall secondary structure content.

Constraining Element Peptide System Key Finding % Helicity (Constrained) % Helicity (Linear Control) Reference
Lactam Bridge (i, i+4) 14-residue amphipathic peptideLactam bridge significantly stabilizes α-helix.>80-100%Substantially lower[11]
Lactam Bridge (i, i+3) 14-residue amphipathic peptideIncorrect spacing destabilizes the helix.Lower than linearN/A[12]
α-Aminoisobutyric Acid (Aib) Aib-containing peptidesAib strongly induces helical conformations.Significantly increasedVaries by sequence[8][9]
Dipropylglycine (Dpg) Pentapeptides in aqueous solutionDpg induces more ordered structures (3(10)-helix) than its linear counterpart.Higher order observedLower order observed[20]
Aza-amino Acid β-hairpin model peptideAza-valine incorporation disrupts β-hairpin formation.DestabilizedStable β-hairpin[18][19]

Note: The exact percentage of helicity is highly dependent on the specific peptide sequence, solvent conditions, and temperature. This table provides a qualitative and comparative summary based on reported findings.

Visualization of Concepts and Workflows

Diagrams created using Graphviz provide a clear visual representation of the key concepts discussed.

Classification of Constraining Strategies

G A Constrained Amino Acids B α,α-Disubstituted (e.g., Aib, Dpg) A->B C Cyclic Constraints A->C D β-Amino Acids A->D E Azapeptides A->E F Lactam Bridges C->F G Stapled Peptides C->G

Caption: A classification of common strategies for constraining peptide structures.

General Experimental Workflow

G A Peptide Design & Selection of Constraint B Peptide Synthesis (Solid-Phase) A->B C Cleavage & Deprotection B->C D Purification (HPLC) C->D E Characterization (Mass Spectrometry) D->E F Structural Analysis E->F G CD Spectroscopy F->G H NMR Spectroscopy F->H I X-ray Crystallography F->I

Caption: Conceptual diagram of a lactam bridge constraining a peptide into an α-helix.

Experimental Protocols

The following protocols provide a standardized framework for the synthesis and analysis of constrained peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Lactam-Bridged Peptide

This protocol describes the synthesis of a peptide with a potential Glu-Lys lactam bridge using Fmoc chemistry.

  • Resin Selection and Swelling: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash thoroughly with DMF.

    • Couple the first Fmoc-protected amino acid (e.g., Fmoc-Lys(Mtt)-OH) using a coupling agent like HBTU/HOBt in the presence of a base (DIPEA) for 2 hours.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence. [21]For the glutamic acid residue that will form the bridge, use Fmoc-Glu(OAll)-OH.

  • Side-Chain Deprotection for Cyclization:

    • Once the full linear peptide is synthesized, selectively deprotect the Lys side chain by treating the resin with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Mtt group.

    • Selectively deprotect the Glu side chain by treating with Pd(PPh₃)₄ in the presence of a scavenger like PhSiH₃ to remove the Allyl group.

  • On-Resin Cyclization:

    • Wash the resin thoroughly to remove deprotection reagents.

    • Perform the intramolecular amide bond formation (lactamization) using a coupling reagent like HBTU or PyBOP in DMF with DIPEA. Allow the reaction to proceed overnight. [22]6. Cleavage and Final Deprotection:

    • Wash the resin extensively.

    • Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours. [23]7. Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.

Protocol 2: Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for determining the secondary structure content of peptides in solution.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). For highly hydrophobic peptides, a co-solvent like trifluoroethanol (TFE) may be required, which itself can induce helicity.

    • Determine the precise peptide concentration using UV absorbance at 280 nm (if Trp or Tyr are present) or by amino acid analysis.

  • Instrument Setup:

    • Use a quartz cuvette with a 1 mm path length.

    • Calibrate the CD spectropolarimeter.

    • Set the measurement parameters: Wavelength range (190-260 nm), data pitch (0.5-1.0 nm), scan speed (50 nm/min), and accumulations (3-5 scans).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum of the peptide sample.

    • Subtract the buffer baseline from the sample spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity [θ] using the formula: [θ] = (mdeg * 100) / (c * n * l), where c is the molar concentration, n is the number of residues, and l is the path length in cm.

    • Interpretation: α-helical structures show characteristic negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm. β-sheets show a negative band around 218 nm. Random coils display a strong negative band near 200 nm.

    • The percentage of helicity can be estimated from the [θ] value at 222 nm.

Protocol 3: Structural Elucidation by NMR Spectroscopy

Two-dimensional (2D) NMR provides high-resolution structural information, including inter-proton distances and backbone torsion angles. [24]

  • Sample Preparation: Dissolve the peptide to a concentration of 1-5 mM in a suitable solvent (e.g., H₂O/D₂O 90/10 or a TFE/water mixture) containing a known concentration of a reference standard like DSS or TSP.

  • Data Acquisition:

    • Acquire a series of 2D NMR experiments on a high-field spectrometer (≥600 MHz).

    • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid's spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing crucial distance constraints. Short-range NOEs (e.g., between adjacent residues) confirm sequence, while medium-range NOEs (e.g., between i and i+3 or i+4 residues) are indicative of helical structures.

  • Resonance Assignment: Use the TOCSY and NOESY spectra to assign every proton resonance to its specific amino acid in the peptide sequence.

  • Structure Calculation:

    • Extract distance constraints from the NOESY peak volumes.

    • Use software packages (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental NMR constraints.

    • The resulting ensemble of structures provides a detailed picture of the peptide's conformation and flexibility in solution. [20]

Conclusion and Future Outlook

The incorporation of constrained amino acids is a cornerstone of modern peptide design. From the potent helix-inducing properties of Aib to the novel folds of β-peptides and the precise enforcement of structure via lactam bridges, these tools provide chemists with unparalleled control over peptide conformation. As our understanding of the relationship between structure and function deepens, the rational design of constrained peptides will continue to drive the development of highly stable, potent, and selective therapeutic agents. The ongoing innovation in synthetic methods and analytical techniques promises to further expand the toolkit available to researchers, opening new avenues for targeting challenging protein-protein interactions and creating novel biomaterials.

References

  • Houston, M. E. Jr., Gannon, C. L., Kay, C. M., & Hodges, R. S. (1995). Lactam bridge stabilization of alpha-helices: the role of hydrophobicity in controlling dimeric versus monomeric alpha-helices. Biochemistry, 34(49), 15967-15976. [Link]

  • Houston, M. E. Jr., Campbell, A. P., Lix, B., Kay, C. M., & Hodges, R. S. (1996). Lactam bridge stabilization of alpha-helical peptides: ring size, orientation and positional effects. Biochemistry, 35(31), 10041-10050. [Link]

  • Del Zotto, A. (2007). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. Università Ca' Foscari Venezia. [Link]

  • Tanaka, M. (2008). Design and Conformation of Peptides Containing α,α-Disubstituted α-Amino Acids. Chemical and Pharmaceutical Bulletin, 55(3), 349-357. [Link]

  • Wikipedia. (2023). Beta-peptide. In Wikipedia. [Link]

  • Houston, M. E., Jr., Gannon, C. L., Kay, C. M., & Hodges, R. S. (1995). Lactam Bridge Stabilization of α-Helices: The Role of Hydrophobicity in Controlling Dimeric versus Monomeric α-Helices. Biochemistry, 34(49), 15967-15976. [Link]

  • Le, T. T., Olivos, H. J., & Gellman, S. H. (2009). A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. Biopolymers, 92(5), 433-442. [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & pharmaceutical bulletin, 55(3), 349-357. [Link]

  • Halab, L., & Lubell, W. D. (1999). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 49-56. [Link]

  • Tanaka, M. (2008). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Chemical and Pharmaceutical Bulletin, 55(3), 349-357. [Link]

  • Wu, Y. D., & Wang, D. P. (2008). Theoretical analysis of secondary structures of beta-peptides. Accounts of Chemical Research, 41(10), 1340-1349. [Link]

  • Impey, S. A., & Aleman, C. (2003). Conformational Properties of α-Amino Acids Disubstituted at the α-Carbon. The Journal of Physical Chemistry B, 107(1), 273-281. [Link]

  • Gopi, H. N., & Suresh, B. V. (2007). Azapeptides as Pharmacological Agents. ResearchGate. [Link]

  • Wiley-VCH. (2004). 13.2.3 Lactam-Bridge-Stabilized α-Helical Templates. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. [Link]

  • Schubert, M., et al. (2022). Backbone distortions in lactam-bridged helical peptides. Journal of Peptide Science, 28(1), e3371. [Link]

  • Gorham, J. D., et al. (2003). NMR and CD spectroscopy show that imino acid restriction of the unfolded state leads to efficient folding. Biochemistry, 42(30), 9167-9175. [Link]

  • McMechan, M. J., et al. (2019). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. Molecules, 24(10), 1919. [Link]

  • McMechan, M. J., et al. (2019). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. Molecules, 24(10), 1919. [Link]

  • Wu, Y. D., & Wang, D. P. (2008). Theoretical analysis of secondary structures of beta-peptides. Accounts of chemical research, 41(10), 1340-1349. [Link]

  • Lee, K., et al. (2002). A Theoretical Study of Conformational Properties of N-Methyl Azapeptide Derivatives. Journal of the American Chemical Society, 124(40), 11850-11859. [Link]

  • Tran, T. T., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Preprints.org. [Link]

  • Hruby, V. J., et al. (2007). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [Link]

  • Jo, H., et al. (2012). Constrained Peptides as Miniature Protein Structures. Current Opinion in Structural Biology, 22(4), 466-473. [Link]

  • Chemistry LibreTexts. (2024). 26.5: Amino Acid Analysis of Peptides. [Link]

  • Al-garawi, A. A., et al. (2017). Constrained Peptides in Drug Discovery and Development. Yakugaku Zasshi, 137(11), 1171-1178. [Link]

  • Moussa, S. H., & De la Cruz, M. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Computational Molecular Bioscience, 5(2), 23-35. [Link]

  • Horváth, D., et al. (2024). Shaping of secondary structure by additional amino groups. Nature Research. [Link]

  • Roy, S., et al. (2018). Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. Molecules, 23(12), 3326. [Link]

  • Swaney, D. L., et al. (2010). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols, 5(6), 1145-1154. [Link]

  • Jatczak, M., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 26(3), 767. [Link]

  • Zhang, M., et al. (2016). Recent Structural Advances in Constrained Helical Peptides. Biopolymers, 106(6), 831-844. [Link]

  • Karle, I. L. (2001). Controls exerted by the Aib residue: Helix formation and helix reversal. Biopolymers, 60(5), 351-365. [Link]

  • Balaram, P. (1984). Proton NMR studies of peptide conformations. Journal of Biosciences, 6(2), 167-182. [Link]

  • Gierasch, L. M. (1989). CONSTRAINED PEPTIDES: MODELS OF BIOACTIVE PEPTIDES AND PROTEIN SUBSTRUCTURES. Annual Review of Biochemistry, 58, 415-442. [Link]

  • Phenomenex. (n.d.). A Systematic Approach to Peptide Analysis. [Link]

  • Evans, J. N. S. (1995). NMR Spectroscopy of Peptides and Proteins. In Biomolecular NMR Spectroscopy (pp. 1-33). Springer. [Link]

  • Castelletto, V., et al. (2018). Effects of proline substitution/inclusion on the nanostructure of a self-assembling β-sheet-forming peptide. Soft Matter, 14(47), 9606-9615. [Link]

  • Greenfield, N. J. (2000). Spectroscopic Methods for Analysis of Protein Secondary Structure. Analytical Biochemistry, 284(2), 1-13. [Link]

  • Waters Corporation. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • Li, J., et al. (2022). A comparison of the composition of amino acids and secondary structure elements at the N- and C-terminal regions between ACPs and non-ACPs. ResearchGate. [Link]

  • Unknown Author. (n.d.). Peptide NMR. [Link]

  • D'souza, R., & Phatak, S. (2016). NMR in structural determination of proteins and peptides. PharmaTutor, 4(12), 24-31. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Functional Assays for Novel GABA Receptor Ligands

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of GABAergic drug discovery, the selection of appropriate in vitro functional assays is a critical determinant of success. This guide provides an in-depth, objective comparison of key methodologies for characterizing novel GABA receptor ligands. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, ensuring that each described method serves as a self-validating system for generating robust and reliable data.

The Central Role of GABA Receptors in Neuroscience Drug Discovery

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] Its receptors, particularly the GABAA receptor ion channels, are the targets of a wide array of clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics.[3] These receptors are ligand-gated ion channels, pentameric structures assembled from a diverse array of subunits (e.g., α, β, γ, δ, ε, π, θ, and ρ).[1][2][4] This subunit heterogeneity gives rise to a vast number of receptor subtypes with distinct pharmacological and physiological properties, offering a rich but challenging landscape for the development of novel, subtype-selective therapeutics.[1][4]

The functional characterization of novel ligands is paramount to understanding their therapeutic potential and off-target liabilities. This involves moving beyond simple binding affinity to assess how a compound modulates the receptor's function – whether it acts as an agonist, antagonist, or allosteric modulator. The choice of assay to answer these questions is a strategic decision, balancing the need for physiological relevance and detailed mechanistic insight with the practical demands of throughput and resource allocation.

Core Functional Assay Platforms: A Comparative Analysis

The three pillars of in vitro functional characterization for GABA receptor ligands are electrophysiology, radioligand binding assays, and fluorescence-based techniques. Each offers a unique window into the ligand-receptor interaction, and a comprehensive understanding of a compound's profile often necessitates a multi-assay approach.

Electrophysiology: The Gold Standard for Functional Characterization

Electrophysiological techniques directly measure the flow of ions through the GABA receptor channel, providing the most direct and functionally relevant assessment of ligand activity.[5][6]

The TEVC technique, particularly in Xenopus laevis oocytes, is a robust and widely used system for characterizing ligand-gated ion channels.[7][8] The large size of the oocytes allows for the injection of cRNAs encoding specific GABA receptor subunits, enabling the expression of defined receptor subtypes.[9][10] The technique utilizes two intracellular microelectrodes: one to measure the membrane potential and another to inject current to "clamp" the membrane potential at a desired voltage.[8][9]

Experimental Workflow for TEVC

TEVC_Workflow cluster_prep Oocyte Preparation & Injection cluster_recording TEVC Recording Harvest Harvest Oocytes from Xenopus laevis Defolliculate Defolliculate Oocytes (Collagenase Treatment) Harvest->Defolliculate Inject Inject cRNAs for GABA Receptor Subunits Defolliculate->Inject Incubate Incubate for 2-5 days at 16-18°C Inject->Incubate Place Place Oocyte in Recording Chamber Incubate->Place Expressed Receptors Impale Impale with Two Microelectrodes Place->Impale Clamp Voltage Clamp Membrane Potential (e.g., -60 mV) Impale->Clamp Apply Apply GABA and Test Compound Clamp->Apply Record Record Ion Current Apply->Record PatchClamp_Workflow cluster_cell_prep Cell Preparation cluster_recording Patch-Clamp Recording Culture Culture Mammalian Cells (e.g., HEK293) Transfect Transfect with GABA Receptor Subunit Plasmids Culture->Transfect Plate Plate Cells onto Coverslips Transfect->Plate Approach Approach Cell with Micropipette Plate->Approach Ready for Recording Seal Form Gigaohm Seal Approach->Seal Rupture Rupture Membrane (Whole-Cell) Seal->Rupture Record_Baseline Record Baseline Current Rupture->Record_Baseline Apply_Ligand Apply GABA and Test Compound Record_Baseline->Apply_Ligand Record_Response Record Ligand-Evoked Current Apply_Ligand->Record_Response

Caption: Workflow for whole-cell patch-clamp recordings from cultured mammalian cells.

Causality in Experimental Choices:

  • Why Mammalian Cells? Using a mammalian expression system (e.g., HEK293 or CHO cells) can provide a cellular environment that more closely resembles that of native neurons in terms of protein folding, post-translational modifications, and membrane composition. [11][12]* Why Gigaohm Seal? This high-resistance seal is crucial for isolating the patch of membrane and minimizing current leakage, which is essential for achieving a low-noise recording. [10]

Radioligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology, providing a direct measure of the interaction between a ligand and its receptor. [13][14][15]These assays are typically performed on membrane preparations from brain tissue or cells expressing the receptor of interest. [16][17] There are two main types of radioligand binding assays:

  • Saturation Assays: These are used to determine the density of receptors (Bmax) in a tissue and the affinity of the radioligand for the receptor (Kd). [15]* Competition Assays: These are used to determine the affinity of an unlabeled test compound for the receptor by measuring its ability to compete with a radioligand for binding. [15]

Experimental Workflow for Radioligand Competition Binding Assay

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay Homogenize Homogenize Tissue or Cells Centrifuge Centrifuge to Isolate Membranes Homogenize->Centrifuge Wash Wash Membranes to Remove Endogenous Ligands Centrifuge->Wash Resuspend Resuspend in Assay Buffer Wash->Resuspend Incubate Incubate Membranes with Radioligand and Test Compound Resuspend->Incubate Ready for Assay Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Count Quantify Radioactivity Separate->Count Analyze Analyze Data to Determine IC50/Ki Count->Analyze

Caption: Workflow for a radioligand competition binding assay.

Causality in Experimental Choices:

  • Why Filtration? Rapid filtration through glass fiber filters is a common method to separate receptor-bound radioligand from the unbound radioligand in the solution. [15]* Why Competition? This format is highly amenable to screening large numbers of unlabeled compounds and is a cost-effective way to determine their binding affinities.

Fluorescence-Based Functional Assays

The demand for higher throughput in drug discovery has driven the development of fluorescence-based functional assays. [18]For GABA receptors, these assays typically measure changes in membrane potential or intracellular ion concentrations that are downstream of channel activation. [19][20]

FLIPR assays utilize voltage-sensitive dyes that change their fluorescence intensity in response to changes in membrane potential. [19][20][21]When GABA activates the Cl--permeable GABAA receptor, the resulting ion flux alters the membrane potential, which is detected as a change in fluorescence. [12]

Experimental Workflow for FLIPR Membrane Potential Assay

FLIPR_Workflow cluster_prep Cell & Plate Preparation cluster_assay FLIPR Assay Plate_Cells Plate Cells in Microplate Load_Dye Load Cells with Voltage-Sensitive Dye Plate_Cells->Load_Dye Incubate_Dye Incubate for Dye Uptake Load_Dye->Incubate_Dye Add_Compound Add Test Compound Incubate_Dye->Add_Compound Ready for Assay Incubate_Compound Incubate with Compound Add_Compound->Incubate_Compound Add_GABA Add GABA to Activate Receptor Incubate_Compound->Add_GABA Read_Fluorescence Read Fluorescence on FLIPR Add_GABA->Read_Fluorescence

Caption: Workflow for a FLIPR membrane potential assay.

Causality in Experimental Choices:

  • Why a Microplate Format? This allows for the simultaneous testing of many compounds in a 96-, 384-, or even 1536-well format, dramatically increasing throughput compared to electrophysiology. [22]* Why a "Mix-and-Read" Format? Many modern fluorescent dye kits do not require a wash step after dye loading, simplifying the protocol and making it more amenable to automation. [21]

Comparative Performance of In Vitro Functional Assays

FeatureTwo-Electrode Voltage Clamp (TEVC)Patch-Clamp ElectrophysiologyRadioligand Binding AssaysFLIPR Membrane Potential Assays
Principle Direct measurement of ion currentDirect measurement of ion currentMeasures ligand binding to the receptorIndirectly measures channel function via membrane potential changes
Throughput LowLow to Medium (with automation)Medium to HighHigh to Ultra-High
Physiological Relevance Moderate (non-mammalian expression system)High (mammalian cells, neurons)Low (non-functional assay)Moderate (indirect functional measure)
Information Provided Efficacy, potency, mechanism of action (agonist, antagonist, modulator), channel kineticsEfficacy, potency, mechanism of action, single-channel propertiesBinding affinity (Ki), receptor density (Bmax)Functional activity (agonism, potentiation, inhibition), potency
Expertise Required HighHighModerateLow to Moderate
Cost per Data Point HighHighLowLow
Suitability for Screening PoorPoor (for primary screening)Good (for primary screening)Excellent (for primary screening)

A Multi-Assay Strategy for Comprehensive Ligand Characterization

A robust drug discovery campaign for novel GABA receptor ligands will typically employ a tiered approach, leveraging the strengths of each assay type.

Tiered Screening and Characterization Funnel

Screening_Funnel HTS Primary Screen: High-Throughput Screening (HTS) (e.g., FLIPR) Secondary Secondary Screen: Potency and Selectivity (e.g., FLIPR, Radioligand Binding) HTS->Secondary Hit Identification Tertiary Tertiary Characterization: Mechanism of Action (e.g., Patch-Clamp, TEVC) Secondary->Tertiary Hit-to-Lead Lead_Opt Lead Optimization: Detailed Electrophysiology Tertiary->Lead_Opt Lead Characterization

Caption: A typical screening funnel for GABA receptor drug discovery.

  • Primary Screening: High-throughput assays like FLIPR are ideal for screening large compound libraries to identify initial "hits" that modulate GABA receptor function. [11][23]2. Secondary Screening and Hit Confirmation: Hits are then confirmed and further characterized for potency and selectivity using a combination of FLIPR and radioligand binding assays. [23]Binding assays can help to confirm that the compound interacts with the target receptor and can be used to determine its affinity.

  • Tertiary Characterization and Lead Optimization: The most promising compounds are then subjected to detailed mechanistic studies using "gold standard" electrophysiological techniques like patch-clamp and TEVC. [24]These assays provide detailed information on the compound's mechanism of action, efficacy, and potential for subtype selectivity.

Conclusion

The selection of in vitro functional assays for novel GABA receptor ligands is a critical decision that should be guided by the specific questions being asked at each stage of the drug discovery process. While high-throughput fluorescence-based assays are invaluable for initial screening, a comprehensive understanding of a compound's pharmacological profile requires the detailed mechanistic insights provided by electrophysiology. By employing a strategic, multi-assay approach, researchers can efficiently and effectively characterize novel GABAergic compounds, accelerating the development of new therapies for a wide range of neurological and psychiatric disorders.

References

  • GABAA receptors: structure, function, pharmacology, and related disorders - PMC. (n.d.).
  • GABAA receptors: structure, function, pharmacology, and related disorders - PubMed. (2021, August 21).
  • Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. (2017, April 12).
  • GABAA receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
  • Establishment of a High Throughput Screening System for GABA A1 Modulators in Living Cells - PubMed. (n.d.).
  • npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic. (2025, January 15).
  • (PDF) GABA A receptors: structure, function, pharmacology, and related disorders. (2021, August 21).
  • Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. (2001, May 15).
  • A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed. (2008, December 15).
  • GABAA Receptors - Sygnature Discovery. (n.d.).
  • Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes - PubMed. (n.d.).
  • Cell-based fluorescent assay for invertebrate γ-aminobutyric acid (GABA) receptor and characterisation of a novel isoxazoline insecticide. (n.d.).
  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe | ACS Central Science. (2019, August 16).
  • GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf. (n.d.).
  • Characterization of GABA Receptors - PMC - NIH. (n.d.).
  • Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. - PNAS. (n.d.).
  • Ion channels in drug discovery : focus on biological assays - Karolinska Institutet - Figshare. (2024, September 2).
  • Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC. (n.d.).
  • GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PubMed. (2022, October 27).
  • Wang C et al. (2017), Two-electrode Voltage-clamp Recordings in Xenop... - ???displayArticle.title??? - Xenbase. (2017, January 20).
  • Electrophysiological Studies of GABA-A Receptors Using QPatch II, the Next Generation of Automated Patch‐Clamp Instruments - Sophion Bioscience. (n.d.).
  • (PDF) Use of FLIPR Membrane Potential Dyes for Validation of High-Throughput Screening with the FLIPR and µARCS Technologies: Identification of Ion Channel Modulators Acting on the GABAA Receptor - ResearchGate. (2026, February 9).
  • Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. (n.d.).
  • Electrophysiology of ionotropic GABA receptors - PMC - NIH. (n.d.).
  • Technical Support Center: Troubleshooting Electrophysiology Recordings of GABA-A Receptor Modulators - Benchchem. (n.d.).
  • Cut-Open Oocyte Voltage-Clamp Technique - Diva-portal.org. (n.d.).
  • Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites - Benchchem. (n.d.).
  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - MDPI. (2018, June 22).
  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - PMC. (2013, March 14).
  • Two-electrode voltage-clamp (TEVC). (2014, January 9).
  • A patch clamp study of gamma-aminobutyric acid (GABA)-induced macroscopic currents in rat melanotrophs in cell culture - PMC. (n.d.).
  • Flux assays in high throughput screening of ion channels in drug discovery - PubMed. (2003, October 15).
  • Two-electrode voltage clamp - PubMed. (n.d.).
  • GABA A Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - MDPI. (2022, October 27).
  • Novel screening techniques for ion channel targeting drugs - PMC. (n.d.).
  • Fluorescence-based assay for rapid screening of GABAA receptor modulating steroid antagonists (GAMSA) - PubMed. (2026, January 10).
  • Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor - PubMed. (2008, February 12).
  • Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery. (n.d.).
  • Whole-cell Patch-clamp Recordings from Morphologically- and Neurochemically-identified Hippocampal Interneurons - JoVE. (2014, March 14).
  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation | ACS Omega. (2025, May 16).
  • Radioligand Binding Assay | Gifford Bioscience. (n.d.).
  • GABA - PDSP. (n.d.).
  • A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin | Request PDF - ResearchGate. (n.d.).
  • Flavonoids as GABA A receptor ligands: the whole story? - Taylor & Francis. (2012, February 24).
  • GABA-Activated Ligand Gated Ion Channels: Medicinal Chemistry and Molecular Biology - ACS Publications. (2000, March 30).
  • Phenolics as GABAA Receptor Ligands: An Updated Review - MDPI. (n.d.).
  • FLIPR Membrane Potential Assay Kit Guide - Molecular Devices. (n.d.).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of cis-3-Amino-1-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities, such as cis-3-Amino-1-methylcyclobutanecarboxylic acid, requires a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical.

Core Principles of Safe Handling

The foundation of laboratory safety rests on a hierarchy of controls. Before relying solely on Personal Protective Equipment (PPE), we must first consider engineering controls and administrative protocols.

  • Engineering Controls : Always handle cis-3-Amino-1-methylcyclobutanecarboxylic acid in a well-ventilated area.[5] For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.[6][7]

  • Administrative Controls : Adhere to all institutional safety protocols. Never work alone, and ensure that all personnel are trained on the specific hazards and handling procedures for this compound.[8] Prohibit eating, drinking, and the application of cosmetics in the laboratory.[6][9]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is a critical barrier between you and potential chemical exposure.[8] The following recommendations are based on a conservative assessment of the potential hazards associated with cis-3-Amino-1-methylcyclobutanecarboxylic acid.

Eye and Face Protection

Rationale : The eyes are particularly vulnerable to chemical splashes and airborne particulates. Many amino acids can cause serious eye irritation.[3][10]

  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.[11][12]

  • Elevated Risk : When there is a significant risk of splashing (e.g., when transferring solutions or during vigorous reactions), a face shield should be worn in addition to safety goggles.[12]

Skin and Body Protection

Rationale : Direct skin contact can lead to irritation or allergic reactions. A lab coat not only protects your skin but also prevents the contamination of your personal clothing.[4]

  • Laboratory Coat : A clean, buttoned lab coat is mandatory.[11]

  • Gloves : Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for general handling of amino acids.[7][11] It is crucial to inspect gloves for any signs of damage before each use and to remove them using the proper technique to avoid contaminating your hands.[13][14]

  • Footwear : Closed-toe and closed-heel shoes are required. Sandals and perforated shoes are not permitted in the laboratory.[6][7]

Respiratory Protection

Rationale : Inhalation of fine chemical dust can cause respiratory irritation.[3]

  • Standard Handling : When handled in a fume hood, respiratory protection is typically not required.

  • Potential for Aerosolization : In situations where dust generation is unavoidable and engineering controls are insufficient, a P95 (US) or P1 (EU EN 143) particle respirator may be necessary.[4][15] The use of respirators requires a formal respiratory protection program, including fit testing and training.[11]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is paramount to ensuring safety and data integrity.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling : Ensure the container is clearly labeled with the full chemical name, CAS number, and any known hazards.[7]

  • Storage : Store in a cool, dry, and well-ventilated area, away from incompatible materials.[7][16] Keep the container tightly closed when not in use.[16]

Handling and Use

The following workflow diagram illustrates the key decision points and corresponding safety measures when working with cis-3-Amino-1-methylcyclobutanecarboxylic acid.

start Start: Handling cis-3-Amino-1- methylcyclobutanecarboxylic acid weighing Weighing Solid Compound start->weighing solution Preparing Solution weighing->solution Dissolve in solvent weighing_ppe PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Location: - Fume Hood weighing->weighing_ppe reaction Use in Reaction solution->reaction solution_ppe PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Location: - Fume Hood solution->solution_ppe storage Return to Storage reaction->storage Unused portion disposal Waste Disposal reaction->disposal Reaction waste reaction_ppe PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat Location: - Fume Hood reaction->reaction_ppe end End storage->end disposal->end disposal_ppe PPE: - Safety Goggles - Nitrile Gloves - Lab Coat disposal->disposal_ppe

Fig 1. Experimental workflow for handling cis-3-Amino-1-methylcyclobutanecarboxylic acid.
Spill and Emergency Procedures

In Case of a Spill :

  • Alert nearby personnel.[9]

  • Evacuate the immediate area if the spill is large or if you are unsure of the hazard.

  • Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.

  • Collect the contaminated material into a sealed container for hazardous waste disposal.[14]

In Case of Personal Exposure :

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][6]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[3][6]

  • Inhalation : Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]

Disposal

All waste containing cis-3-Amino-1-methylcyclobutanecarboxylic acid, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[4]

  • Segregation : Collect waste in a designated, labeled, and sealed container.[5]

  • Storage : Store waste containers in a secure, well-ventilated area.

  • Disposal : Dispose of all chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[13]

Conclusion

The safe handling of cis-3-Amino-1-methylcyclobutanecarboxylic acid is not merely about following rules but about understanding the principles behind them. By integrating these practices into your daily workflow, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research. Always consult your institution's safety guidelines and, when in doubt, err on the side of caution.

References

  • 5 (2025, October 12).

  • 6

  • 8 (2025, March 25).

  • (2025, October 7).

  • 17

  • 9 (2026, March 26).

  • 2

  • 7

  • 13

  • 14 (2026, March 21).

  • 11

  • 15

  • 1

  • 18

  • 19

  • 4

  • 12

  • 10 (2021, May 1).

  • 20 (2024, December 2).

  • 3 (2024, November 1).

Sources

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Retrosynthesis Analysis

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